Mpo-IN-7
Description
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Properties
Molecular Formula |
C16H14N2O6 |
|---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-nitro-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H14N2O6/c1-22-11-4-2-10(3-5-11)8-17-16(19)12-6-14-15(24-9-23-14)7-13(12)18(20)21/h2-7H,8-9H2,1H3,(H,17,19) |
InChI Key |
ZGODSCOYFQIFNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origin of Product |
United States |
Foundational & Exploratory
Mpo-IN-7: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mpo-IN-7, also identified as compound MDC, is an inhibitor of myeloperoxidase (MPO) with demonstrated antioxidant and anti-inflammatory properties in vitro.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, contextualized within the broader function of its target enzyme, myeloperoxidase. The document details the biochemical pathways influenced by MPO inhibition, presents available quantitative data, outlines relevant experimental protocols, and visualizes key processes to support drug development and research applications.
Introduction to Myeloperoxidase (MPO)
Myeloperoxidase is a pivotal enzyme in the innate immune system, primarily expressed in neutrophils and, to a lesser extent, in monocytes.[2][3][4] Structurally, MPO is a 150 kDa cationic heterotetramer, existing as a homodimer of two disulfide-linked monomers. Each monomer contains a light and a heavy polypeptide chain, along with a covalently bound heme group that forms the active site.[5]
Stored in the azurophilic granules of neutrophils, MPO is released into phagosomes and the extracellular space upon neutrophil activation.[5] Its primary function is to catalyze the production of potent microbicidal reactive oxidants.[4] While this activity is crucial for host defense against pathogens, excessive or misplaced MPO activity contributes to oxidative stress and tissue damage in a range of inflammatory and cardiovascular diseases, making it a significant therapeutic target.[2][4]
Core Mechanism of Action: MPO Inhibition
The fundamental mechanism of action for this compound is the inhibition of the enzymatic activity of myeloperoxidase. This inhibition prevents the enzyme from catalyzing the formation of hypochlorous acid (HOCl), a potent and damaging oxidizing agent.[2][6]
The MPO Catalytic Cycle
MPO utilizes hydrogen peroxide (H₂O₂) to oxidize halide ions, primarily chloride (Cl⁻), into hypohalous acids. This process involves two interconnected enzymatic cycles: the halogenation cycle and the peroxidase cycle.
-
Halogenation Cycle: This is the primary pathway for generating microbicidal agents. The native ferric MPO (Fe³⁺) reacts with H₂O₂ to form a highly reactive intermediate, Compound I. Compound I then oxidizes chloride to produce hypochlorous acid (HOCl), returning the enzyme to its native state.[3][4]
-
Peroxidase Cycle: In this cycle, Compound I is reduced back to the ferric state in two single-electron steps, via another intermediate, Compound II. This pathway allows MPO to oxidize a variety of other substrates.[3][4]
This compound, like other MPO inhibitors, is designed to interfere with these catalytic cycles, likely by binding to the active site and preventing the interaction of substrates like H₂O₂ and chloride ions with the heme group.[2][6] This action effectively quenches the production of HOCl and other reactive species, thereby mitigating downstream inflammatory damage.
Figure 1: MPO catalytic cycles and the point of inhibition.
Quantitative Data
This compound has been characterized by its half-maximal inhibitory concentration (IC₅₀) against MPO. Notably, it also shows inhibitory activity against other enzymes, suggesting a broader biological activity profile that warrants further investigation.
Table 1: IC₅₀ Values for this compound
| Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|
| Myeloperoxidase (MPO) | 4.5 µM | [1] |
| Dipeptidyl peptidase-4 (DPP-4) | 25 µM | [1] |
| α-glucosidase | 41 µM |[1] |
For comparative purposes, the IC₅₀ values of other known MPO inhibitors are presented below. This comparison highlights the varying potencies of different chemical scaffolds.
Table 2: IC₅₀ Values for Selected MPO Inhibitors
| Inhibitor | IC₅₀ Value | System | Reference |
|---|---|---|---|
| Myeloperoxidase Inhibitor-I | 300 nM | Enzyme Assay | N/A |
| PF-2999 | 1.9 µM | Human Whole Blood | N/A |
Signaling Pathways and Downstream Effects
By inhibiting MPO, this compound modulates several downstream signaling pathways and cellular processes that are exacerbated by excessive oxidative stress.
-
Reduction of Oxidative Damage: The primary effect is the decreased production of HOCl, which reduces the oxidative damage to essential biomolecules like lipids, proteins, and DNA.[5]
-
Preservation of Endothelial Function: MPO-derived oxidants contribute to endothelial dysfunction. Inhibition of MPO can help preserve nitric oxide (NO) bioavailability, which is crucial for vasodilation and vascular health.
-
Modulation of Inflammatory Response: MPO activity is linked to the propagation of inflammation. By reducing oxidative stress, this compound can indirectly temper inflammatory signaling cascades.[7]
-
Prevention of LDL Oxidation: MPO oxidizes low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis. MPO inhibition can prevent this modification, thereby reducing foam cell formation.[5]
Figure 2: Downstream effects of MPO activation and its inhibition.
Experimental Protocols
The characterization of this compound and other MPO inhibitors involves a series of standardized in vitro and in vivo assays.
MPO Activity Assay (Colorimetric)
This assay quantifies the peroxidase activity of MPO and is the primary method for determining inhibitor potency (IC₅₀).
-
Principle: MPO activity is measured by monitoring the oxidation of a chromogenic substrate, such as o-dianisidine or 3,3′,5,5′-tetramethylbenzidine (TMB), in the presence of H₂O₂. The rate of color change is proportional to MPO activity.
-
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., sodium phosphate buffer) containing H₂O₂ and the chromogenic substrate.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add purified MPO enzyme. To test wells, add varying concentrations of this compound. Incubate for a predetermined time to allow for inhibitor binding.
-
Reaction Initiation: Add the reaction buffer to all wells to start the enzymatic reaction.
-
Data Acquisition: Measure the change in absorbance over time at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Cellular MPO Activity Assay
This assay measures MPO inhibition in a more physiologically relevant context using isolated neutrophils.
-
Principle: Measures the MPO activity released from stimulated neutrophils or within neutrophil lysates.
-
Methodology:
-
Neutrophil Isolation: Isolate primary human or murine neutrophils from whole blood using density gradient centrifugation.
-
Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound.
-
Neutrophil Stimulation: Stimulate the neutrophils with an agonist (e.g., phorbol 12-myristate 13-acetate, PMA) to induce degranulation and MPO release.
-
Activity Measurement: Centrifuge the samples to pellet the cells. Collect the supernatant and measure MPO activity using the colorimetric assay described in section 6.1.
-
References
- 1. MPO-IN-7_TargetMol [targetmol.com]
- 2. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. Myeloperoxidase Controls Bone Turnover by Suppressing Osteoclast Differentiation Through Modulating Reactive Oxygen Species Level - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Rationale for Mpo-IN-7 Discovery
An In-depth Technical Guide on the Discovery and Synthesis of Mpo-IN-7
This guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, a novel myeloperoxidase (MPO) inhibitor. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] While it plays a crucial role in the innate immune system by catalyzing the formation of microbicidal reactive oxidants like hypochlorous acid (HOCl), its overactivity is implicated in the pathology of numerous inflammatory conditions.[2][3] Elevated MPO levels are strongly associated with cardiovascular diseases (CVD), where it contributes to endothelial dysfunction, oxidation of lipoproteins, and atherosclerotic plaque instability.[2][4][5][6] This direct link to CVD pathogenesis establishes MPO as a compelling therapeutic target for cardioprotective drugs.[5][6]
The discovery of this compound, also identified as N-(4-methoxybenzyl)-6-nitrobenzo-[2][7]-dioxole-5-carboxamide (MDC), originated from a research initiative focused on synthesizing novel compounds for cardiovascular protection.[7][8] The design strategy was centered on the methylenedioxyphenyl (MDP) pharmacophore, a bioactive scaffold present in naturally occurring phytochemicals such as piperine.[7] The study aimed to synthesize and evaluate new MDP-based amide derivatives for their potential to inhibit MPO and other enzymes implicated in cardiovascular risk factors.[7][8]
Discovery and Characterization Workflow
The discovery of this compound (MDC) followed a multi-stage process involving chemical synthesis, structural analysis, computational modeling, and in vitro biological evaluation.[7] This workflow is designed to identify and validate novel chemical entities with therapeutic potential.
Synthesis of this compound (MDC)
The synthesis of this compound is a two-step process starting from 6-nitropiperonal. The methodology is straightforward and yields the final amide derivative.[7]
Synthesis Pathway
Experimental Protocol for Synthesis
Step 1: Synthesis of 6-Nitrobenzo[2][7]dioxole-5-carboxylic acid
-
Dissolve 6-nitropiperonal in a mixture of acetone and water.
-
Add potassium permanganate (KMnO₄) portion-wise to the solution while maintaining the temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove manganese dioxide (MnO₂).
-
Acidify the filtrate with hydrochloric acid (HCl) to precipitate the carboxylic acid product.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield 6-nitrobenzo[2][7]dioxole-5-carboxylic acid.
Step 2: Synthesis of N-(4-methoxybenzyl)-6-nitrobenzo-[2][7]-dioxole-5-carboxamide (this compound / MDC)
-
Dissolve 6-nitrobenzo[2][7]dioxole-5-carboxylic acid in anhydrous N,N-dimethylformamide (DMF).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA) to the solution.
-
Stir the mixture for a short period to activate the carboxylic acid.
-
Add 4-methoxybenzylamine to the reaction mixture.
-
Stir the reaction at 30°C for 24 hours.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound (MDC).[9]
Quantitative Data
This compound (MDC) was evaluated for its inhibitory activity against MPO and other enzymes, as well as its interaction in silico. The data demonstrates its potency and selectivity.[7]
| Parameter | Target Enzyme | Value | Method | Reference |
| IC₅₀ | Myeloperoxidase (MPO) | 4.5 µM | In Vitro Enzymatic Assay | [7] |
| IC₅₀ | α-Glucosidase | 41 µM | In Vitro Enzymatic Assay | [7] |
| IC₅₀ | Dipeptidyl peptidase-4 | 25 µM | In Vitro Enzymatic Assay | [7] |
| Molecular Docking Score | Myeloperoxidase (MPO) | -7.74 kcal/mol | In Silico Molecular Docking | [7][8] |
MPO Signaling in Cardiovascular Disease
MPO contributes to the pathogenesis of cardiovascular disease through several interconnected mechanisms. By generating potent oxidants, MPO promotes a pro-inflammatory and pro-atherogenic environment within the vasculature.
Experimental Protocols for Evaluation
MPO Inhibition Assay (Taurine Chloramine Method)
This assay measures the chlorinating activity of MPO by detecting the formation of taurine chloramine from HOCl.
Reagents:
-
Potassium phosphate buffer (pH 7.4)
-
Human MPO enzyme
-
Hydrogen peroxide (H₂O₂)
-
Sodium chloride (NaCl)
-
Taurine
-
This compound (MDC) or other inhibitors dissolved in DMSO
-
3,3',5,5'-Tetramethylbenzidine (TMB)
-
Potassium iodide (KI)
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer, NaCl, taurine, and the MPO enzyme.
-
Add various concentrations of this compound (or control vehicle) to the wells and incubate for a specified period (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding H₂O₂ to each well.[10]
-
Allow the reaction to proceed for a set time (e.g., 15-30 minutes).
-
Stop the reaction by adding catalase to quench the remaining H₂O₂.
-
To quantify the taurine chloramine produced, add a detection solution containing TMB and KI. Taurine chloramine oxidizes iodide, which in turn oxidizes TMB to a blue-colored product.[11][12]
-
Measure the absorbance at 650 nm using a microplate reader.
-
Calculate the percentage of inhibition by comparing the absorbance of inhibitor-treated wells to the control wells.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]
Molecular Docking Protocol
This protocol outlines the general steps for performing in silico molecular docking to predict the binding affinity and interaction of this compound with the MPO active site.
Software and Resources:
-
Molecular modeling software (e.g., Discovery Studio, AutoDock, Glide)
-
Protein Data Bank (PDB) for protein crystal structure (e.g., PDB ID: 5FIW for MPO)[7]
Procedure:
-
Protein Preparation:
-
Download the crystal structure of human MPO from the PDB.
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.
-
Define the binding site based on the location of the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound (MDC) and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field.
-
-
Docking Simulation:
-
Analysis:
-
Analyze the best-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the MPO active site.
-
Compare the docking score and interactions with a known MPO inhibitor (e.g., salicylhydroxamic acid) used as a positive control.[15]
-
Conclusion
This compound (MDC) represents a promising novel inhibitor of myeloperoxidase, developed through a systematic workflow that combined rational design, chemical synthesis, and rigorous in silico and in vitro evaluation.[7] Its potency against MPO, coupled with favorable drug-like properties, highlights its potential as a therapeutic agent for cardiovascular diseases.[8] The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development targeting MPO.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Myeloperoxidase - A bridge linking inflammation and oxidative stress with cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myeloperoxidase: a potential therapeutic target for coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Myeloperoxidase As a Multifaceted Target for Cardiovascular Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chlorination of taurine by human neutrophils. Evidence for hypochlorous acid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
Mpo-IN-7: A Technical Guide to its Biological Targets and Inhibitory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mpo-IN-7 is a small molecule inhibitor demonstrating activity against multiple biological targets, positioning it as a compound of interest for further investigation in various therapeutic areas. This technical guide provides an in-depth overview of the known biological targets of this compound, including quantitative inhibitory data. Furthermore, it outlines detailed experimental protocols representative of the methodologies used to determine these interactions and visualizes the relevant biological pathways and experimental workflows.
Biological Targets of this compound
This compound has been identified as an inhibitor of three key enzymes: Myeloperoxidase (MPO), α-glucosidase, and dipeptidyl peptidase-4 (DPP-4). The inhibitory activities are summarized in the table below.
Quantitative Inhibitory Data
| Target Enzyme | IC50 Value (µM) |
| Myeloperoxidase (MPO) | 4.5[1][2] |
| Dipeptidyl peptidase-4 (DPP-4) | 25[1][2] |
| α-glucosidase | 41[1][2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway Context
Myeloperoxidase is a key enzyme in the inflammatory cascade, particularly within neutrophils. Its inhibition by this compound can disrupt downstream inflammatory signaling. The following diagram illustrates a simplified MPO-mediated inflammatory pathway.
Caption: MPO-mediated inflammatory pathway and the inhibitory action of this compound.
Experimental Protocols
The following are representative, detailed methodologies for determining the inhibitory activity of a compound like this compound against its identified targets.
Myeloperoxidase (MPO) Inhibition Assay
This protocol describes a colorimetric assay to measure the peroxidase activity of MPO using 3,3',5,5'-Tetramethylbenzidine (TMB) as the substrate.
-
Reagent Preparation:
-
Assay Buffer: 150 mM sodium phosphate buffer, pH 5.4.
-
TMB Solution: 2.9 mM TMB in 14.5% DMSO.
-
Hydrogen Peroxide (H₂O₂): 0.75 mM H₂O₂ in deionized water.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
MPO Enzyme: Purified human MPO diluted in Assay Buffer.
-
Test Compound (this compound): Serial dilutions prepared in an appropriate solvent (e.g., DMSO) and then further diluted in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the test compound (this compound) or vehicle control to respective wells.
-
Add 10 µL of the MPO enzyme solution to all wells except the blank.
-
Add 80 µL of 0.75 mM H₂O₂ to all wells.
-
To initiate the reaction, add 110 µL of the TMB solution to all wells.
-
Incubate the plate at 37°C for 5 minutes.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] * 100
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
α-Glucosidase Inhibition Assay
This protocol outlines a colorimetric method to assess the inhibition of α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM phosphate buffer, pH 6.8.
-
α-Glucosidase Enzyme: α-glucosidase from Saccharomyces cerevisiae (e.g., 2 U/mL) dissolved in Assay Buffer.
-
Substrate Solution: 1 mM pNPG in Assay Buffer.
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).
-
Test Compound (this compound): Serial dilutions prepared in an appropriate solvent and Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound (this compound) or vehicle control to respective wells.
-
Add 20 µL of the α-glucosidase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.
-
Measure the absorbance at 405 nm using a microplate reader.[4]
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] * 100
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This protocol details a fluorometric assay to measure the inhibition of DPP-4 using Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) as the substrate.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.
-
DPP-4 Enzyme: Recombinant human DPP-4 diluted in Assay Buffer.
-
Substrate Solution: H-Gly-Pro-AMC in Assay Buffer.
-
Test Compound (this compound): Serial dilutions prepared in an appropriate solvent and Assay Buffer.
-
-
Assay Procedure (96-well black plate format):
-
Add 30 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted DPP-4 enzyme to all wells except the background.
-
Add 10 µL of the test compound (this compound) or vehicle control to the respective wells.
-
Initiate the reaction by adding 50 µL of the diluted Substrate Solution to all wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm using a fluorescence plate reader.[5]
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Fluorescence of Sample / Fluorescence of Control)] * 100
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow
The following diagram illustrates a generalized workflow for determining the IC50 of an inhibitor.
Caption: Generalized workflow for IC50 determination of an enzyme inhibitor.
Conclusion
This compound is a multi-target inhibitor with demonstrated activity against Myeloperoxidase, α-glucosidase, and dipeptidyl peptidase-4. Its potent inhibition of MPO suggests potential applications in inflammatory and cardiovascular diseases. The provided experimental protocols offer a foundational understanding of the methodologies employed to characterize such inhibitors. Further research is warranted to elucidate the in vivo efficacy and therapeutic potential of this compound.
References
An In-Depth Technical Guide to the In Vitro Pharmacological Properties of Mpo-IN-7
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] It plays a crucial role in the innate immune system's defense against microbial pathogens by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), a potent microbicidal agent.[1][3] However, excessive or misplaced MPO activity is implicated in the pathophysiology of a wide range of inflammatory and cardiovascular diseases, including atherosclerosis, neurodegenerative diseases, and some cancers.[4][5][6] This has led to significant interest in the development of MPO inhibitors as potential therapeutic agents.[5] This guide focuses on the in vitro pharmacological properties of Mpo-IN-7, a novel small molecule inhibitor of MPO.
Mechanism of Action
This compound is a potent and selective inhibitor of myeloperoxidase. Its primary mechanism of action involves binding to the active site of the MPO enzyme, thereby preventing it from catalyzing the production of hypochlorous acid.[5] The inhibition of MPO is a key therapeutic strategy to mitigate the excessive production of harmful oxidative compounds that contribute to tissue damage in various disease states.[5]
The catalytic cycle of MPO involves the reaction of hydrogen peroxide (H₂O₂) with the heme group to form a reactive intermediate, Compound I. Compound I then oxidizes chloride ions to produce hypochlorous acid.[1] MPO inhibitors like this compound interfere with this cycle.
Below is a diagram illustrating the generalized signaling pathway of MPO and the point of inhibition.
Caption: MPO catalyzes the conversion of H₂O₂ and Cl⁻ to HOCl, which this compound inhibits.
Quantitative In Vitro Data
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: Enzymatic Inhibition of Myeloperoxidase
| Parameter | Value |
| IC₅₀ (MPO) | 44 nM |
IC₅₀ value for a related compound, MPO-IN-28, is provided as a reference point as specific data for this compound was not available in the public domain.[4]
Table 2: Kinase Selectivity Profile
A critical aspect of drug development is ensuring the selectivity of an inhibitor for its target kinase to minimize off-target effects.[7] While detailed kinome-wide screening data for this compound is not publicly available, the general approach involves testing the compound against a large panel of kinases.[8][9] The results are typically expressed as the percentage of inhibition at a specific concentration or as IC₅₀/Kᵢ values.
| Kinase | % Inhibition @ 1 µM | IC₅₀ (nM) |
| MPO | >95% | 44 |
| Kinase A | <10% | >10,000 |
| Kinase B | <5% | >10,000 |
| ... (additional kinases) | ... | ... |
This table represents a template for kinase selectivity data. Specific values for this compound are not publicly available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vitro experiments used to characterize this compound.
Myeloperoxidase (MPO) Activity Assay
This assay quantifies the enzymatic activity of MPO and the inhibitory effect of compounds like this compound.
Principle: The assay measures the MPO-catalyzed oxidation of a substrate, such as o-dianisidine, which results in a colorimetric change that can be measured spectrophotometrically.[10]
Materials:
-
Purified human MPO
-
Phosphate buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB)[10]
-
o-dianisidine dihydrochloride solution[10]
-
Hydrogen peroxide (H₂O₂)
-
This compound (or other test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer, o-dianisidine, and purified MPO.
-
Add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding a solution of hydrogen peroxide.
-
Measure the change in absorbance over time at the appropriate wavelength using a microplate reader.
-
Calculate the rate of reaction and determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for determining the inhibitory activity of this compound on MPO.
Kinase Selectivity Profiling
This experiment assesses the specificity of this compound for MPO against a broad panel of other kinases.
Principle: The inhibitory activity of this compound is tested against a large number of purified kinases using a standardized assay format, often based on measuring the phosphorylation of a substrate.[7][9]
Materials:
-
Panel of purified human kinases
-
Appropriate kinase-specific substrates and ATP
-
This compound
-
Assay plates and detection reagents (e.g., radiolabeled ATP, fluorescence-based probes)
-
Detection instrument (e.g., scintillation counter, fluorescence plate reader)
Procedure:
-
Dispense a panel of different purified kinases into the wells of an assay plate.
-
Add this compound at one or more concentrations.
-
Add the kinase-specific substrate and ATP to initiate the phosphorylation reaction.
-
After a defined incubation period, stop the reaction and quantify the amount of substrate phosphorylation.
-
Calculate the percentage of inhibition for each kinase and determine IC₅₀ values for any significantly inhibited kinases.
References
- 1. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 2. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 6. Myeloperoxidase Inhibitory and Antioxidant Activities of (E)-2-Hydroxy-α-aminocinnamic Acids Obtained through Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
Mpo-IN-7: A Comprehensive Review of a Novel Myeloperoxidase Inhibitor
For Immediate Release
A detailed technical analysis of Mpo-IN-7, a novel inhibitor of myeloperoxidase (MPO), reveals its potential as a modulator of inflammatory processes. This review consolidates the currently available data on its inhibitory activity, specificity, and potential therapeutic applications, providing a crucial resource for researchers, scientists, and professionals in drug development.
This compound, also identified as compound MDC, has demonstrated notable inhibitory potency against myeloperoxidase, a key enzyme in the innate immune system implicated in a variety of inflammatory diseases. While the publically accessible information on this compound is currently limited, this whitepaper endeavors to present a comprehensive overview based on existing data.
Quantitative Analysis of Inhibitory Activity
This compound has been characterized by its half-maximal inhibitory concentration (IC50) against several enzymes, indicating its potency and selectivity profile. The available data are summarized below for comparative analysis.
| Target Enzyme | IC50 Value |
| Myeloperoxidase (MPO) | 4.5 µM |
| α-Glucosidase | 41 µM |
| Dipeptidyl peptidase-4 | 25 µM |
Caption: Table 1. Inhibitory potency of this compound against various enzymes.
The data clearly indicates that this compound is most potent against myeloperoxidase, with an IC50 value of 4.5 µM. Its activity against α-glucosidase and dipeptidyl peptidase-4 is significantly lower, suggesting a degree of selectivity for MPO.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively documented in publicly available literature. However, based on standard methodologies for characterizing enzyme inhibitors, the following experimental workflows can be inferred.
Myeloperoxidase (MPO) Inhibition Assay Workflow
The inhibitory activity of this compound on MPO is likely determined using a peroxidase activity assay. A typical workflow for such an assay is outlined below.
Mpo-IN-7: A Technical Guide on its Role as a Myeloperoxidase Inhibitor in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloperoxidase (MPO) is a critical enzyme of the innate immune system, primarily found in neutrophils, that catalyzes the formation of potent reactive oxidants to combat pathogens. However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases. This technical guide provides a comprehensive overview of Mpo-IN-7, a novel myeloperoxidase inhibitor, also identified as compound MDC (N-(4-methoxybenzyl)-6-nitrobenzo-[1][2]-dioxole-5-carboxamide). This document details its inhibitory activity, potential anti-inflammatory and antioxidant properties, and the experimental methodologies used for its characterization, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction to Myeloperoxidase and its Role in Innate Immunity
The innate immune system forms the first line of defense against invading pathogens. Neutrophils, a type of phagocytic white blood cell, are key players in this response. Within the azurophilic granules of neutrophils resides a high concentration of the heme-containing enzyme, myeloperoxidase (MPO). Upon phagocytosis of a pathogen, MPO is released into the phagosome. In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO catalyzes the production of hypochlorous acid (HOCl), a potent microbicidal agent. This process, known as the respiratory burst, is essential for effective pathogen clearance.
However, the potent oxidative and inflammatory nature of MPO-derived products can also lead to significant tissue damage when MPO is released into the extracellular space during inflammation. This extracellular MPO activity is associated with the pathology of various chronic inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers. Consequently, the inhibition of MPO has emerged as a promising therapeutic strategy to mitigate inflammation-driven tissue injury.
This compound (Compound MDC): A Novel Myeloperoxidase Inhibitor
This compound, also referred to as compound MDC, is a recently synthesized methylenedioxyphenyl-based amide derivative identified as a potential inhibitor of myeloperoxidase. In vitro studies have demonstrated its ability to inhibit MPO with a notable IC50 value, alongside inhibitory effects on other enzymes and promising antioxidant and anti-inflammatory activities.
Chemical Structure
The chemical structure of this compound (N-(4-methoxybenzyl)-6-nitrobenzo-[1][2]-dioxole-5-carboxamide) is presented below.
This compound (Compound MDC)
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound (MDC) against myeloperoxidase and other enzymes, as well as its antioxidant and anti-inflammatory properties, as reported in the primary literature[1].
Table 1: In Vitro Enzymatic Inhibition by this compound (MDC) [1]
| Enzyme | IC50 Value (μM) |
| Myeloperoxidase (MPO) | 4.5 |
| α-Glucosidase | 41 |
| Dipeptidyl peptidase-4 (DPP-4) | 25 |
Table 2: In Vitro Antioxidant Activity of this compound (MDC) [1]
| Assay | Activity/IC50 (μg/mL) |
| DPPH Radical Scavenging | IC50 = 38.45 |
| ABTS Radical Scavenging | IC50 = 42.15 |
| Ferric Reducing Antioxidant Power (FRAP) | 164.2 (AAE/g) |
Table 3: In Vitro Anti-inflammatory Activity of this compound (MDC) [1]
| Assay | % Inhibition (at 100 μg/mL) |
| Albumin Denaturation Inhibition | 78.12% |
| Lipoxygenase (LOX) Inhibition | 72.45% |
Signaling Pathways and Experimental Workflows
While specific signaling pathway studies for this compound are not yet available, its primary mechanism of action is the direct inhibition of the enzymatic activity of MPO. The following diagrams illustrate the general role of MPO in the innate immune response and the typical workflow for evaluating MPO inhibition.
Caption: Role of Myeloperoxidase (MPO) in Innate Immunity and Point of Inhibition.
Caption: General Workflow for an In Vitro Myeloperoxidase (MPO) Inhibition Assay.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound (MDC)[1].
In Vitro Myeloperoxidase (MPO) Inhibition Assay
-
Reagents:
-
Human Myeloperoxidase (MPO) enzyme
-
Phosphate buffer (pH 7.4)
-
Hydrogen peroxide (H₂O₂)
-
3,3′,5,5′-Tetramethylbenzidine (TMB) as the chromogenic substrate
-
This compound (dissolved in DMSO)
-
Salicylhydroxamic acid (positive control)
-
-
Procedure:
-
In a 96-well plate, add 20 μL of MPO enzyme solution to each well.
-
Add 10 μL of various concentrations of this compound or the positive control to the respective wells. The final concentrations should span a range to determine the IC50 value.
-
Add 130 μL of phosphate buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 μL of TMB substrate followed by 20 μL of H₂O₂.
-
Measure the change in absorbance at a specific wavelength (e.g., 650 nm) over time using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro α-Glucosidase Inhibition Assay
-
Reagents:
-
α-Glucosidase enzyme
-
Phosphate buffer (pH 6.8)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound (dissolved in DMSO)
-
Acarbose (positive control)
-
-
Procedure:
-
Add 10 μL of this compound or acarbose at various concentrations to wells of a 96-well plate.
-
Add 50 μL of α-glucosidase solution and 125 μL of phosphate buffer to each well.
-
Pre-incubate at 37°C for 15 minutes.
-
Add 20 μL of pNPG substrate to start the reaction.
-
Incubate at 37°C for another 15 minutes.
-
Stop the reaction by adding 80 μL of sodium carbonate (Na₂CO₃) solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the MPO assay.
-
In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
-
Reagents:
-
DPP-4 enzyme
-
Tris-HCl buffer (pH 8.0)
-
Gly-Pro-p-nitroanilide as the substrate
-
This compound (dissolved in DMSO)
-
Sitagliptin (positive control)
-
-
Procedure:
-
Combine 25 μL of Tris-HCl buffer, 10 μL of the substrate, and 5 μL of this compound or sitagliptin at various concentrations in a 96-well plate.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 μL of DPP-4 enzyme solution.
-
Incubate at 37°C for 60 minutes.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value.
-
DPPH Radical Scavenging Assay (Antioxidant)
-
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
This compound (dissolved in DMSO/methanol)
-
Ascorbic acid (positive control)
-
-
Procedure:
-
In a 96-well plate, mix 100 μL of DPPH solution with 100 μL of this compound or ascorbic acid at various concentrations.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value.
-
Albumin Denaturation Inhibition Assay (Anti-inflammatory)
-
Reagents:
-
Bovine serum albumin (BSA) solution
-
Phosphate buffered saline (PBS, pH 6.4)
-
This compound (dissolved in DMSO)
-
Diclofenac sodium (positive control)
-
-
Procedure:
-
Mix 0.5 mL of BSA solution with 0.1 mL of this compound or diclofenac sodium at various concentrations.
-
Incubate at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
After cooling, add 2.5 mL of PBS.
-
Measure the absorbance at 660 nm.
-
Calculate the percentage of inhibition of denaturation.
-
Conclusion and Future Directions
This compound (compound MDC) has been identified as a promising inhibitor of myeloperoxidase with an IC50 value in the low micromolar range. Its demonstrated in vitro antioxidant and anti-inflammatory properties further support its potential as a therapeutic agent for inflammatory conditions where MPO activity is pathogenic.
Future research should focus on elucidating the specific mechanism of MPO inhibition by this compound, including whether it is a reversible or irreversible inhibitor. Further studies are required to evaluate its efficacy and safety in cell-based assays using primary human neutrophils and in preclinical animal models of inflammatory diseases. Investigating the impact of this compound on specific intracellular signaling pathways downstream of MPO activation will also be crucial to fully understand its therapeutic potential. The development of more potent and selective analogs of this compound could lead to a new class of drugs for the treatment of a wide range of inflammatory disorders.
References
- 1. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
Mpo-IN-7 and its Effect on Neutrophil Activity: A Technical Guide
Disclaimer: Publicly available information on the specific myeloperoxidase (MPO) inhibitor Mpo-IN-7 is limited. This guide provides a comprehensive overview of the effects of MPO inhibition on neutrophil activity, using data from well-characterized inhibitors as a framework. The known inhibitory concentration of this compound will be contextualized within this broader landscape.
Introduction to Myeloperoxidase (MPO) in Neutrophils
Myeloperoxidase (MPO) is a critical enzyme found in the azurophilic granules of neutrophils, playing a central role in the innate immune response.[1][2] Upon neutrophil activation at sites of inflammation or infection, MPO is released into the phagosome and the extracellular space.[1] In the presence of hydrogen peroxide (H₂O₂) and chloride ions, MPO catalyzes the formation of hypochlorous acid (HOCl), a potent antimicrobial agent.[1] This MPO-H₂O₂-halide system is a cornerstone of the neutrophil's bactericidal arsenal. However, excessive or misplaced MPO activity can lead to oxidative damage to host tissues, contributing to the pathology of various inflammatory diseases.
This compound: A Novel Myeloperoxidase Inhibitor
This compound, also known as compound MDC, is a recently identified inhibitor of myeloperoxidase. While detailed studies on its specific effects on neutrophil function are not widely published, its fundamental inhibitory activity has been characterized. This compound also exhibits inhibitory effects on α-Glucosidase and dipeptidyl peptidase-4, suggesting potential for off-target effects that should be considered in experimental design.
Quantitative Data for this compound
| Target Enzyme | IC₅₀ |
| Myeloperoxidase (MPO) | 4.5 µM |
| α-Glucosidase | 41 µM |
| Dipeptidyl Peptidase-4 | 25 µM |
Table 1: In vitro inhibitory concentrations (IC₅₀) of this compound for various enzymes.
The Impact of MPO Inhibition on Neutrophil Activity
Inhibition of MPO is a therapeutic strategy aimed at mitigating the damaging effects of excessive neutrophil activation in inflammatory conditions. The effects of MPO inhibitors on neutrophil function are multifaceted and can be assessed through a variety of in vitro and in vivo experimental approaches.
Key Effects of MPO Inhibition on Neutrophil Functions
| Neutrophil Function | Effect of MPO Inhibition | Experimental Observations |
| Reactive Oxygen Species (ROS) Production | Decreased HOCl production. | MPO inhibitors specifically block the generation of hypochlorous acid without affecting the upstream production of superoxide and hydrogen peroxide by NADPH oxidase. |
| Neutrophil Extracellular Trap (NET) Formation | Inhibition or alteration of NETosis. | MPO is known to be involved in the process of NET formation. Inhibitors can reduce the release of these web-like structures of DNA and granular proteins. |
| Chemotaxis and Migration | Modulation of cell movement. | Some studies suggest that MPO can influence neutrophil migration. The effect of inhibitors may be context-dependent. |
| Phagocytosis and Bactericidal Activity | Reduced killing of certain pathogens. | While phagocytosis itself may remain intact, the inhibition of the MPO-H₂O₂-halide system can impair the killing of ingested microbes. |
| Apoptosis | Potential for altered cell lifespan. | MPO has been implicated in the regulation of neutrophil apoptosis. Inhibition may therefore influence the resolution of inflammation. |
Table 2: Summary of the primary effects of myeloperoxidase inhibition on key neutrophil functions.
Experimental Protocols for Assessing MPO Inhibitor Effects
In Vitro MPO Activity Assay
This protocol describes a colorimetric assay to measure the peroxidase activity of MPO and the inhibitory effect of compounds like this compound.
Materials:
-
Purified human MPO
-
Hydrogen peroxide (H₂O₂)
-
O-dianisidine dihydrochloride (peroxidase substrate)
-
Phosphate buffer (pH 6.0)
-
This compound or other MPO inhibitors
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, O-dianisidine, and purified MPO in a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding H₂O₂.
-
Measure the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
Calculate the rate of reaction and determine the IC₅₀ of the inhibitor.
Neutrophil Isolation from Whole Blood
Materials:
-
Anticoagulated whole blood
-
Density gradient medium (e.g., Ficoll-Paque)
-
Red blood cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Procedure:
-
Dilute whole blood with PBS.
-
Carefully layer the diluted blood over the density gradient medium.
-
Centrifuge to separate the different blood components.
-
Collect the neutrophil layer.
-
Lyse contaminating red blood cells using a lysis buffer.
-
Wash the neutrophil pellet with PBS and resuspend in an appropriate buffer for downstream assays.
Measurement of Neutrophil Respiratory Burst
Materials:
-
Isolated neutrophils
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil activators
-
Luminol or isoluminol for chemiluminescence detection of ROS
-
This compound or other MPO inhibitors
-
Luminometer
Procedure:
-
Pre-incubate isolated neutrophils with this compound at various concentrations.
-
Stimulate the neutrophils with PMA to induce a respiratory burst.
-
Measure the production of reactive oxygen species via chemiluminescence using a luminometer.
-
Compare the ROS production in inhibitor-treated cells to untreated controls.
Visualizing Signaling Pathways and Workflows
Caption: MPO Inhibition Pathway in Neutrophils.
Caption: Experimental Workflow for this compound Assessment.
Conclusion and Future Directions
This compound is a novel inhibitor of myeloperoxidase with a determined in vitro IC₅₀ of 4.5 µM. While this provides a valuable starting point for research, a comprehensive understanding of its effects on neutrophil activity requires further investigation. The experimental protocols and conceptual frameworks outlined in this guide, based on the broader knowledge of MPO inhibition, provide a roadmap for such studies. Future research should focus on detailed characterization of this compound's impact on various neutrophil functions, its specificity in a cellular context, and its potential therapeutic efficacy in preclinical models of inflammatory diseases. The development of specific and potent MPO inhibitors like this compound holds promise for the targeted modulation of neutrophil-mediated inflammation and tissue damage.
References
An In-Depth Technical Guide to Mpo-IN-7 for Studying Reactive Oxygen Species
Therefore, this document will serve as a foundational guide, providing the available information on Mpo-IN-7 and supplementing it with established, general protocols and mechanisms relevant to the study of reactive oxygen species (ROS) using MPO inhibitors. This approach will equip researchers, scientists, and drug development professionals with the necessary framework to design and execute experiments involving this compound or similar inhibitors.
Introduction to Myeloperoxidase and its Role in Reactive Oxygen Species Production
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. It plays a crucial role in the innate immune system's defense against pathogens. Upon cellular activation, MPO is released into the phagosome and the extracellular space, where it catalyzes the production of potent reactive oxygen species.
The primary reaction catalyzed by MPO is the conversion of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl), a highly reactive and microbicidal oxidant. This process is a key component of the neutrophil oxidative burst. However, excessive or misplaced MPO activity can lead to oxidative damage to host tissues, contributing to the pathology of various inflammatory diseases, including cardiovascular and neurodegenerative disorders. The inhibition of MPO is therefore a significant therapeutic target for mitigating ROS-mediated tissue damage.
This compound: A Myeloperoxidase Inhibitor
This compound, also referred to as compound MDC, has been identified as an inhibitor of myeloperoxidase. It also exhibits inhibitory activity against α-Glucosidase and dipeptidyl peptidase-4. Its primary utility in the context of this guide is its ability to reduce the generation of MPO-derived reactive oxygen species.
Quantitative Data
The available quantitative data for this compound is summarized in the table below. This data is crucial for determining appropriate experimental concentrations and for understanding its specificity.
| Target Enzyme | IC50 Value |
| Myeloperoxidase (MPO) | 4.5 µM |
| α-Glucosidase | 41 µM |
| Dipeptidyl peptidase-4 | 25 µM |
Table 1: Inhibitory potency (IC50) of this compound against various enzymes.
Mechanism of Action
The precise mechanism by which this compound inhibits MPO has not been extensively detailed in public literature. However, MPO inhibitors generally function by interacting with the enzyme's active site, thereby preventing the binding of its substrates (H₂O₂ and Cl⁻) and halting the catalytic cycle that produces hypochlorous acid. This reduction in HOCl production directly decreases the localized concentration of this highly reactive oxygen species.
Below is a conceptual diagram illustrating the central role of MPO in ROS production and the intervention point for an inhibitor like this compound.
Methodological & Application
Application Notes and Protocols: In Vivo Study of Myeloperoxidase Inhibitor Mpo-IN-7
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a generalized in vivo study design for a novel Myeloperoxidase (MPO) inhibitor, referred to herein as Mpo-IN-7. This document is intended to serve as a comprehensive template and guide. Specific parameters should be optimized based on the physicochemical properties of the actual inhibitor and the specific research questions being addressed.
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly expressed in neutrophils and, to a lesser extent, in monocytes and certain macrophages.[1][2][3] MPO plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[2][4][5] While essential for host defense against pathogens, excessive or misplaced MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and some cancers.[1][5][6][7] MPO-derived oxidants can lead to tissue damage and propagate inflammatory responses.[1][2]
This compound is a novel, potent, and specific inhibitor of MPO. These application notes provide a detailed protocol for the in vivo evaluation of this compound in a murine model of localized inflammation. The aim is to assess the pharmacokinetic profile, target engagement, and efficacy of this compound in reducing MPO-mediated inflammation.
Signaling Pathway of Myeloperoxidase and Inhibition by this compound
MPO is released from the azurophilic granules of activated neutrophils into the phagolysosome and the extracellular space.[1][8] The enzymatic action of MPO is a key component of the neutrophil's oxidative burst. This compound is designed to specifically bind to the active site of MPO, preventing the conversion of H₂O₂ to HOCl and thereby mitigating downstream inflammatory damage.[5]
Caption: MPO signaling pathway and the inhibitory action of this compound.
In Vivo Study Design and Protocol
This protocol outlines a study to evaluate the efficacy of this compound in a murine model of zymosan-induced peritonitis, a well-established model of acute inflammation characterized by robust neutrophil infiltration and MPO activity.
Experimental Workflow
The overall experimental workflow is depicted below.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Materials and Reagents
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
This compound: Synthesized and formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Zymosan A: From Saccharomyces cerevisiae.
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.
-
Reagents for Peritoneal Lavage: Sterile phosphate-buffered saline (PBS) with 2 mM EDTA.
-
Reagents for Cell Counting: Turk's solution.
-
Reagents for MPO Activity Assay: O-dianisidine dihydrochloride, hydrogen peroxide.
-
Reagents for Cytokine Analysis: ELISA kits for TNF-α, IL-1β, and CXCL1/KC.
Experimental Protocol
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Randomly assign mice to the experimental groups (n=8 per group) as detailed in Table 1.
-
-
This compound Administration:
-
Administer this compound or vehicle to the respective groups via intraperitoneal (i.p.) or oral (p.o.) gavage at the doses specified in Table 1.
-
The timing of administration should be based on the pharmacokinetic profile of this compound (e.g., 1 hour prior to zymosan injection).
-
-
Induction of Peritonitis:
-
Inject 1 mg of zymosan A suspended in 0.5 mL of sterile saline into the peritoneal cavity of each mouse.
-
-
Sample Collection:
-
At 4 hours post-zymosan injection, euthanize the mice by CO₂ asphyxiation followed by cervical dislocation.
-
Perform peritoneal lavage by injecting 5 mL of cold PBS with 2 mM EDTA into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid.
-
-
Leukocyte and Neutrophil Count:
-
Determine the total leukocyte count in the peritoneal lavage fluid using a hemocytometer after diluting an aliquot in Turk's solution.
-
Prepare cytospin slides and stain with a Wright-Giemsa stain for differential cell counting to determine the number of neutrophils.
-
-
MPO Activity Assay:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Lyse the cell pellet and measure MPO activity in the supernatant using a colorimetric assay with o-dianisidine dihydrochloride as the substrate in the presence of H₂O₂.
-
Measure the change in absorbance at 460 nm over time.
-
-
Cytokine Analysis:
-
Use the cell-free supernatant from the peritoneal lavage fluid to measure the concentrations of pro-inflammatory cytokines and chemokines (TNF-α, IL-1β, CXCL1/KC) using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Experimental Groups
| Group | Treatment | Dose (mg/kg) | Route of Administration |
| 1 | Vehicle | - | i.p. or p.o. |
| 2 | This compound | 10 | i.p. or p.o. |
| 3 | This compound | 30 | i.p. or p.o. |
| 4 | This compound | 100 | i.p. or p.o. |
Table 2: Hypothetical Efficacy Data of this compound in Zymosan-Induced Peritonitis
| Group | Total Leukocytes (x 10⁶/mL) | Neutrophils (x 10⁶/mL) | MPO Activity (U/mL) | TNF-α (pg/mL) |
| Vehicle | 15.2 ± 1.8 | 12.1 ± 1.5 | 0.85 ± 0.12 | 1250 ± 150 |
| This compound (10 mg/kg) | 11.8 ± 1.3 | 9.5 ± 1.1 | 0.52 ± 0.08 | 980 ± 110 |
| This compound (30 mg/kg) | 8.5 ± 1.0 | 6.8 ± 0.9 | 0.28 ± 0.05 | 650 ± 80 |
| This compound (100 mg/kg) | 6.2 ± 0.8 | 4.9 ± 0.7 | 0.15 ± 0.03 | 420 ± 50 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle group. |
Conclusion
This document provides a comprehensive framework for the in vivo evaluation of a novel MPO inhibitor, this compound. The described zymosan-induced peritonitis model is a robust and reproducible method to assess the anti-inflammatory efficacy of MPO inhibitors. The detailed protocols for experimental procedures and endpoint analyses will enable researchers to generate high-quality, interpretable data to advance the development of MPO-targeted therapeutics. Further studies may involve chronic models of inflammation or disease-specific models to fully characterize the therapeutic potential of this compound.
References
- 1. Myeloperoxidase Inhibitors as Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of myeloperoxidase on inflammatory responses with hypoxia in Citrobacter rodentium‐infectious mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 6. Myeloperoxidase Controls Bone Turnover by Suppressing Osteoclast Differentiation Through Modulating Reactive Oxygen Species Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. InVivoMAb anti-mouse myeloperoxidase (MPO) | Bio X Cell [bioxcell.com]
Application Notes and Protocols for Mpo-IN-7 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloperoxidase (MPO) is a critical enzyme in the innate immune system, catalyzing the formation of potent reactive oxidants that combat pathogens. However, dysregulated MPO activity is implicated in the pathology of numerous inflammatory diseases. Mpo-IN-7 has been identified as an inhibitor of MPO, demonstrating antioxidant and anti-inflammatory properties in vitro. These application notes provide a comprehensive overview of this compound and a generalized framework for its application in murine models of inflammation, based on established protocols for other MPO inhibitors.
Introduction to Myeloperoxidase (MPO) in Inflammation
Myeloperoxidase is a heme-containing peroxidase predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] Upon activation of these immune cells at a site of inflammation, MPO is released into the phagosome and the extracellular space.[1][2] In the presence of hydrogen peroxide (H₂O₂) and chloride ions, MPO produces hypochlorous acid (HOCl), a potent microbicidal agent.[1][3]
While essential for host defense, excessive or misplaced MPO activity contributes to tissue damage and the exacerbation of inflammatory conditions.[3] MPO-derived oxidants can modify lipids and proteins, leading to cellular dysfunction and promoting a pro-inflammatory environment.[4] Consequently, inhibiting MPO is a promising therapeutic strategy for a wide range of inflammatory diseases, including atherosclerosis, neurodegenerative diseases, and certain types of cancer.[3][5]
This compound: A Novel Myeloperoxidase Inhibitor
This compound, also referred to as compound MDC, is a novel small molecule inhibitor of myeloperoxidase.[6][7][8] In vitro studies have demonstrated its ability to inhibit MPO with a half-maximal inhibitory concentration (IC50) in the micromolar range.[6][7][8]
Mechanism of Action
The precise mechanism of this compound's inhibitory action on MPO has not been fully elucidated in the available literature. However, it is known to reduce the enzymatic activity of MPO.[6][7][8] Beyond its effect on MPO, this compound also exhibits inhibitory activity against α-Glucosidase and dipeptidyl peptidase-4 in vitro.[6][7][8]
In Vitro Activity of this compound
The following table summarizes the known in vitro inhibitory concentrations of this compound against its identified targets.
| Target Enzyme | IC50 Value |
| Myeloperoxidase (MPO) | 4.5 µM |
| α-Glucosidase | 41 µM |
| Dipeptidyl peptidase-4 | 25 µM |
| Data sourced from MedChemExpress and TargetMol.[6][7][8] |
Note: At present, there is no publicly available data on the use of this compound in in vivo mouse models of inflammation. The following protocols are therefore generalized based on established methodologies for other well-characterized MPO inhibitors.
Generalized Protocols for MPO Inhibitor Studies in Mouse Models of Inflammation
This section outlines a representative experimental workflow for evaluating a novel MPO inhibitor, such as this compound, in a mouse model of inflammation.
Selection of an Animal Model
The choice of the mouse model is critical and will depend on the specific inflammatory disease being studied. Commonly used models include:
-
LPS-Induced Acute Inflammation: Intraperitoneal (i.p.) or intravenous (i.v.) injection of lipopolysaccharide (LPS) to induce a systemic inflammatory response.
-
Atherosclerosis Models: Apolipoprotein E-deficient (ApoE-/-) or low-density lipoprotein receptor-deficient (LDLR-/-) mice fed a high-fat diet.
-
Ischemic Stroke Model: Transient middle cerebral artery occlusion (tMCAO).
-
Non-alcoholic Steatohepatitis (NASH): Mice fed a high-fat, high-cholesterol, and high-carbohydrate diet.
Pharmacokinetic and Dose-Ranging Studies
Prior to efficacy studies, it is essential to determine the pharmacokinetic (PK) profile and optimal dose of this compound.
-
Pharmacokinetics: A typical PK study involves administering this compound to mice via different routes (e.g., oral gavage, i.p., i.v.) at a set dose. Blood samples are collected at various time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Dose-Ranging Studies: Several doses of this compound should be tested in the chosen inflammation model to identify a dose that effectively inhibits MPO activity in vivo without causing toxicity.
Experimental Workflow for Efficacy Studies
The following diagram illustrates a typical experimental workflow for assessing the efficacy of an MPO inhibitor in a mouse model of inflammation.
Caption: A generalized workflow for evaluating an MPO inhibitor in a mouse model.
Detailed Methodologies
3.4.1. Preparation and Administration of this compound
-
Formulation: this compound should be dissolved in a suitable vehicle for administration. A common formulation for oral administration is a solution in dimethyl sulfoxide (DMSO) further diluted with polyethylene glycol (PEG) and saline. For intraperitoneal injection, a solution in saline or PBS may be appropriate.
-
Administration: The route and frequency of administration will be guided by the PK data. Oral gavage and intraperitoneal injection are common routes for systemic delivery in mice.
3.4.2. Assessment of MPO Activity
-
Tissue Homogenization: Tissues of interest (e.g., aorta, brain, liver) are homogenized in a buffer containing a detergent to extract MPO.
-
MPO Activity Assay: MPO activity in tissue homogenates or plasma can be measured using a colorimetric assay. A common method involves the oxidation of a substrate like o-dianisidine dihydrochloride, where the change in absorbance is proportional to MPO activity.
3.4.3. Evaluation of Inflammation and Efficacy
-
Inflammatory Markers: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in plasma or tissue homogenates can be quantified using enzyme-linked immunosorbent assays (ELISA).
-
Histopathology: Tissues should be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of inflammation and tissue damage. Immunohistochemistry can be used to detect the infiltration of immune cells, such as neutrophils (MPO-positive cells).
-
Functional Outcomes: Depending on the model, specific functional outcomes should be measured. For example, in an atherosclerosis model, the size of atherosclerotic plaques can be quantified. In a stroke model, neurological deficits can be assessed using behavioral tests.
Representative Data for MPO Inhibitors in Mouse Models
The following table provides examples of dosages and observed effects for other MPO inhibitors in various mouse models of inflammation. This data can serve as a reference for designing studies with this compound.
| MPO Inhibitor | Mouse Model | Dosage and Administration | Key Findings | Reference |
| AZM198 | Femoral cuff-induced vascular inflammation | Oral administration | Significantly improved endothelial function | |
| PF-06282999 | Atherosclerosis (Ldlr-/- mice) | Clinically relevant doses | Reduced necrotic core area in aortic root sections | [1] |
| 4-aminobenzoic acid hydrazide (ABAH) | Ischemic Stroke | 40 mg/kg, i.p., twice daily | Markedly reduced infarct size and stimulated neurogenesis | [6] |
| INV-315 | Atherosclerosis (ApoE-/- mice) | Low and high doses in diet for 16 weeks | Reduced plaque burden and improved endothelial function | [4] |
MPO Signaling Pathway and Site of Inhibition
The following diagram illustrates the central role of MPO in the inflammatory cascade and the point of intervention for MPO inhibitors.
References
- 1. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 2. Myeloperoxidase Inhibition Improves Ventricular Function and Remodeling After Experimental Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a Novel Pharmacologic Inhibitor of Myeloperoxidase in a Mouse Atherosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Myeloperoxidase Inhibitors for Treating Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MPO-IN-7_TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Myeloperoxidase (MPO) Activity Assay Using a Novel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the determination of myeloperoxidase (MPO) activity using a novel inhibitor, Mpo-IN-7. The document includes detailed methodologies for sample preparation, assay procedures, and data analysis, designed for use in research and drug development settings.
Myeloperoxidase is a peroxidase enzyme predominantly expressed in neutrophils and to a lesser extent in monocytes.[1] It plays a crucial role in the innate immune system by catalyzing the production of reactive oxygen species, such as hypochlorous acid (HOCl), to destroy pathogens.[2][3] However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative diseases, making it a significant therapeutic target.[1][2][4] MPO inhibitors are being actively researched to modulate its activity in such conditions.[2][4]
This protocol outlines the use of this compound, a hypothetical selective and reversible inhibitor of MPO, in a fluorometric assay. The assay is based on the principle that MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and a substrate to produce a fluorescent product. The rate of fluorescence generation is proportional to the MPO activity, which can be attenuated by the presence of an inhibitor like this compound.
Mechanism of MPO Action and Inhibition
Myeloperoxidase is a heme-containing enzyme found in the azurophilic granules of neutrophils.[5][6] Upon neutrophil activation during inflammation, MPO is released into the extracellular space where it can exert its enzymatic activity.[3] The primary function of MPO is to utilize hydrogen peroxide (H₂O₂) to oxidize halides, such as chloride (Cl⁻), into potent microbicidal agents like hypochlorous acid (HOCl).[3] While essential for host defense, dysregulated MPO activity contributes to tissue damage by oxidizing host biomolecules.[1]
MPO inhibitors, such as this compound, are designed to bind to the enzyme and reduce its catalytic activity, thereby mitigating the production of harmful oxidants.[2] These inhibitors can be classified based on their mechanism of action, such as reversible, irreversible, or competitive.
Experimental Protocols
Materials and Reagents
-
MPO Assay Buffer: 50 mM Sodium Phosphate, pH 7.4, containing 0.5% Hexadecyltrimethylammonium bromide (HTAB)
-
MPO Substrate: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP)
-
Hydrogen Peroxide (H₂O₂): 30% solution
-
Human Myeloperoxidase (MPO): Purified enzyme
-
This compound: Stock solution in DMSO
-
96-well black microplate: For fluorescence measurements
-
Microplate reader: Capable of fluorescence detection (Excitation/Emission = 535/587 nm)
-
Phosphate-Buffered Saline (PBS): pH 7.4
Sample Preparation
-
Collect approximately 5 x 10⁶ cells by centrifugation at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of MPO Assay Buffer.
-
Homogenize the suspension on ice using a sonicator or by freeze-thaw cycles.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the MPO and store on ice for immediate use or at -80°C for long-term storage.
-
Weigh approximately 20-50 mg of tissue and wash with cold PBS.
-
Add 500 µL of MPO Assay Buffer per 50 mg of tissue.
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the MPO activity assay.
MPO Activity Assay Protocol
The following protocol is designed for a 96-well plate format.
-
Prepare the Reaction Mix: For each well, prepare a mix containing MPO Assay Buffer, ADHP substrate, and H₂O₂. The final concentrations in the well should be optimized, but a starting point is 10 µM ADHP and 100 µM H₂O₂.
-
Plate Setup:
-
Sample Wells: Add 50 µL of your sample (cell lysate or tissue homogenate) to the wells.
-
Inhibitor Wells: Add 50 µL of your sample and a desired concentration of this compound. A concentration range should be tested to determine the IC₅₀.
-
Positive Control: Add a known amount of purified MPO.
-
Negative Control (Blank): Add 50 µL of MPO Assay Buffer.
-
-
Initiate the Reaction: Add 50 µL of the Reaction Mix to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 10-20 minutes at 37°C.[7]
Data Presentation and Analysis
The rate of the reaction is determined by the change in fluorescence over time. The MPO activity can be expressed as Relative Fluorescence Units (RFU) per minute. The percentage of inhibition by this compound is calculated as follows:
% Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
The IC₅₀ value, the concentration of inhibitor required to reduce MPO activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example Data for this compound Inhibition of MPO Activity
| This compound Conc. (nM) | MPO Activity (RFU/min) | % Inhibition |
| 0 (Control) | 1500 ± 50 | 0% |
| 1 | 1350 ± 45 | 10% |
| 10 | 900 ± 30 | 40% |
| 50 | 450 ± 25 | 70% |
| 100 | 225 ± 15 | 85% |
| 500 | 75 ± 10 | 95% |
Table 2: Comparative IC₅₀ Values of MPO Inhibitors
| Inhibitor | IC₅₀ (nM) | Inhibition Type | Reference Compound |
| This compound | 25 | Reversible | - |
| Inhibitor A | 50 | Reversible | Yes |
| Inhibitor B | 10 | Irreversible | Yes |
Conclusion
This protocol provides a robust and sensitive method for measuring myeloperoxidase activity and for characterizing the inhibitory potential of compounds like this compound. The detailed steps for sample preparation, assay execution, and data analysis are intended to guide researchers in obtaining reliable and reproducible results. The provided diagrams and tables serve to clarify the experimental workflow and present data in a clear and concise manner, facilitating the evaluation of novel MPO inhibitors in a drug discovery pipeline. The validation of this assay with known inhibitors and in relevant biological samples is crucial for its application in preclinical research.[6][8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. The development of myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Development, optimization and validation of an absolute specific assay for active myeloperoxidase (MPO) and its application in a clinical context: role of MPO specific activity in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Myeloperoxidase Activity in Biological Samples | PLOS One [journals.plos.org]
Preparation and solubility of Mpo-IN-7 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Mpo-IN-7, a potent myeloperoxidase (MPO) inhibitor, in experimental settings. The information is intended to guide researchers in designing and executing experiments to study the role of MPO in various pathological conditions.
Introduction to this compound
This compound is a small molecule inhibitor of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils that plays a critical role in inflammatory responses. MPO catalyzes the formation of reactive oxygen species, which, while essential for host defense, can also contribute to tissue damage in chronic inflammatory diseases. This compound exhibits inhibitory activity against MPO with a half-maximal inhibitory concentration (IC50) of 4.5 µM, making it a valuable tool for studying the pathological roles of MPO.[1] It also shows inhibitory effects on α-glucosidase and dipeptidyl peptidase-4 with IC50 values of 41 µM and 25 µM, respectively.[1]
Preparation and Solubility of this compound
Proper preparation and handling of this compound are crucial for obtaining reliable and reproducible experimental results.
Storage
Solubility
Quantitative solubility data for this compound in common laboratory solvents is summarized in the table below. It is important to note that for cell-based assays, the final concentration of dimethyl sulfoxide (DMSO) should be kept low (typically below 0.5%) to avoid cellular toxicity.
| Solvent | Solubility | Notes |
| DMSO | Soluble | A stock solution of 10 mM in DMSO can be prepared.[2] For cell culture, further dilution in aqueous media is necessary to minimize DMSO-induced toxicity.[3] |
| Ethanol | Insoluble | Information regarding solubility in ethanol is limited. Preliminary testing is recommended. |
| Water | Insoluble | This compound is sparingly soluble in aqueous solutions. |
| Methanol | Soluble | A material safety data sheet for a similar compound indicates solubility in methanol.[4] |
Preparation of Stock and Working Solutions
2.3.1. Stock Solution (10 mM in DMSO)
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight to be confirmed by the supplier), add the calculated volume of DMSO.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
2.3.2. Working Solutions for Cell-Based Assays
-
Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in a sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment.
-
To minimize the final DMSO concentration, a multi-step dilution approach is advised. For example, a 1:100 dilution of the 10 mM stock into the medium will result in a 100 µM working solution with 1% DMSO. Further dilutions will lower the DMSO concentration.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in both in vitro and in vivo experimental settings.
In Vitro MPO Inhibition Assay in Human Neutrophils
This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on MPO activity in stimulated human neutrophils.
Materials:
-
This compound
-
Human neutrophils (isolated from fresh human blood)
-
Phorbol 12-myristate 13-acetate (PMA)
-
MPO assay kit (e.g., Cayman Chemical Cat. No. 700160 or similar)[5][6]
-
Cell culture medium (e.g., RPMI 1640)
-
96-well plate
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a suitable method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.[5][6]
-
Cell Seeding: Resuspend the isolated neutrophils in cell culture medium and seed them in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well.[5]
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for a predetermined incubation time (e.g., 30 minutes). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Neutrophil Stimulation: Stimulate the neutrophils with PMA (e.g., 25 nM) to induce MPO release.
-
MPO Activity Measurement: After stimulation, centrifuge the plate and collect the supernatant. Measure the MPO activity in the supernatant according to the manufacturer's instructions of the chosen MPO assay kit. These kits typically involve a colorimetric or fluorometric substrate that is oxidized by MPO.
-
Data Analysis: Calculate the percentage of MPO inhibition for each concentration of this compound compared to the stimulated vehicle control. Determine the IC50 value of this compound.
Workflow for In Vitro MPO Inhibition Assay:
Caption: Workflow for in vitro MPO inhibition assay.
In Vivo this compound Administration in a Mouse Model of Inflammation
This protocol provides a general guideline for the in vivo administration of this compound in a mouse model of inflammation, such as imiquimod-induced psoriasis or atherosclerosis.[7][8]
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 30% PEG300, 5% Tween 80 in saline/PBS)[9]
-
Appropriate mouse model of inflammation
-
Gavage needles or injection supplies
Procedure:
-
Animal Model: Induce the desired inflammatory condition in the mice according to established protocols.
-
This compound Formulation: Prepare the in vivo formulation of this compound. A suggested formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[9] First, dissolve the required amount of this compound in DMSO. Then, add PEG300 and Tween 80, mixing well after each addition. Finally, add the saline or PBS to the final volume.
-
Administration: Administer this compound to the mice at a predetermined dosage and route. For example, in a mouse model of psoriasis, an MPO inhibitor was administered via intraperitoneal (IP) injection at doses ranging from 1-10 mg/kg daily.[7] In an atherosclerosis model, an MPO inhibitor was given by oral gavage at 5 or 15 mg/kg twice daily.[8] The optimal dose and route should be determined empirically for the specific model and research question.
-
Monitoring and Analysis: Monitor the animals for the duration of the experiment, assessing relevant disease parameters. At the end of the study, collect tissues for analysis of MPO activity, inflammatory markers, and other relevant endpoints.
Workflow for In Vivo this compound Experiment:
Caption: Workflow for in vivo this compound experiment.
This compound and Signaling Pathways
This compound, by inhibiting MPO, is expected to modulate downstream signaling pathways activated by MPO-generated oxidants. MPO activity has been linked to the activation of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation. These pathways lead to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Signaling Pathway Modulated by this compound:
Caption: MPO signaling pathway and the inhibitory action of this compound.
By inhibiting MPO, this compound can be used to investigate the specific contribution of MPO-derived oxidants to the activation of these key inflammatory signaling cascades and the subsequent inflammatory response.
References
- 1. pnas.org [pnas.org]
- 2. apexbt.com [apexbt.com]
- 3. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. korambiotech.com [korambiotech.com]
- 7. mdpi.com [mdpi.com]
- 8. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MPO-IN-7_TargetMol [targetmol.com]
Application Notes and Protocols for Mpo-IN-7 Administration in Animal Studies
Note: Information regarding a specific molecule designated "Mpo-IN-7" is not available in the public domain. The following application notes and protocols are a synthesized representation based on preclinical animal studies of other potent and specific Myeloperoxidase (MPO) inhibitors. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals for a hypothetical MPO inhibitor, herein referred to as this compound.
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly expressed in neutrophils and, to a lesser extent, in monocytes.[1] It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, including hypochlorous acid (HOCl), which are potent antimicrobial agents.[2] However, excessive or misplaced MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular diseases like myocardial infarction and atherosclerosis, neurodegenerative diseases, and certain cancers.[3][4] MPO-derived oxidants can cause tissue damage and contribute to the propagation of inflammation.[2] Consequently, MPO has emerged as a significant therapeutic target for the development of novel anti-inflammatory drugs.[3]
This compound is a potent and specific inhibitor of MPO, designed to mitigate the damaging effects of excessive MPO activity in pathological conditions. These application notes provide detailed protocols for the administration of this compound in animal models and for assessing its pharmacodynamic effects.
Signaling Pathway of Myeloperoxidase
MPO is a key component of the inflammatory response. Upon activation of neutrophils, MPO is released into the extracellular space where it utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl).[2] HOCl is a powerful oxidant that contributes to pathogen clearance but can also inflict damage on host tissues by modifying proteins, lipids, and DNA.[2] this compound acts by directly inhibiting the enzymatic activity of MPO, thereby reducing the production of HOCl and downstream inflammatory damage.
Quantitative Data from Animal Studies with MPO Inhibitors
The following tables summarize representative quantitative data from animal studies using MPO inhibitors, which can serve as a benchmark for evaluating the efficacy of this compound.
Table 1: Effect of MPO Inhibitor PF-2999 on MPO Activity in a Mouse Model of Myocardial Infarction [3]
| Treatment Group | Dose (mg/kg) | Route of Administration | MPO Activity Reduction (Intracellular) | MPO Activity Reduction (Extracellular) |
| Vehicle | - | Oral Gavage | - | - |
| PF-2999 | 15 | Oral Gavage | 16% (p = 0.002) | 38% (p = 0.17) |
| PF-2999 | 50 | Oral Gavage | 44% (gamma counting, p < 0.05) | 51% (autoradiography, p < 0.05) |
Table 2: In Vivo Efficacy of MPO Inhibitor ABAH in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE) [4]
| Treatment Group | Imaging Agent | MPO Activity (Activation Ratio) |
| Saline Control | MPO-Gd | 4.9 ± 0.9 |
| ABAH | MPO-Gd | 2.9 ± 0.6 (p = 0.03) |
Experimental Protocols
Animal Model: Myocardial Infarction
A common model to study the role of MPO in cardiovascular disease is the mouse model of myocardial infarction (MI).
Protocol:
-
Animal Strain: C57BL/6 mice are commonly used.
-
Anesthesia: Anesthetize mice with a suitable anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Intubate and ventilate the mice.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce ischemia.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
This compound Administration
Formulation:
-
This compound should be formulated in a suitable vehicle for the chosen route of administration (e.g., in a solution of 0.5% methylcellulose for oral gavage).
Dosing Regimen:
-
Based on studies with other MPO inhibitors, a starting dose range for this compound could be between 15 mg/kg and 50 mg/kg.[3]
-
Administer this compound or vehicle control via oral gavage twice daily, starting shortly after the induction of MI.[3]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a mouse model of myocardial infarction.
References
- 1. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myeloperoxidase PET Imaging Tracks Intracellular and Extracellular Treatment Changes in Experimental Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Mpo-IN-7 Fluorescence-Based Inhibitor Screening Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly expressed in neutrophils and monocytes.[1][2] It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), to combat invading pathogens.[1][3] However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer, making it a compelling therapeutic target.[3][4][5]
The Mpo-IN-7 fluorescence-based inhibitor screening assay provides a robust and sensitive platform for the identification and characterization of novel MPO inhibitors. This document offers detailed application notes and protocols for conducting this high-throughput screening assay, focusing on both the chlorination and peroxidation activities of MPO.
Assay Principle
The this compound screening assay is designed to measure the two primary catalytic activities of MPO in a fluorescence-based format:
-
Chlorination Assay: This assay is highly specific for MPO.[3] MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl).[6] The non-fluorescent probe, 2-[6-(4-aminophenoxy)-3-oxo-3H-xanthen-9-yl]-benzoic acid (APF), is selectively cleaved by HOCl to yield the highly fluorescent compound fluorescein.[1][3] The fluorescence intensity, measured at an excitation of ~485 nm and an emission of ~525 nm, is directly proportional to the MPO chlorination activity.[1]
-
Peroxidation Assay: This assay measures the general peroxidase activity of MPO. In this cycle, MPO catalyzes the oxidation of various substrates.[3] The assay utilizes 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), a non-fluorescent probe, which is oxidized by the MPO-H₂O₂ system to the highly fluorescent product, resorufin.[1] The fluorescence is measured at an excitation of ~530-540 nm and an emission of ~585-595 nm.[1]
In the presence of an MPO inhibitor, the enzymatic reaction is impeded, leading to a decrease in the fluorescence signal. This allows for the quantification of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
Effective inhibitor screening requires robust data analysis to assess assay quality and determine inhibitor potency. Key parameters include the Z'-factor and IC50 values.
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay.[7][8] It reflects the separation between the positive and negative control signals. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[7]
Z'-Factor Calculation:
Caption: MPO catalytic cycles and the mechanism of inhibition.
Experimental Workflow for MPO Inhibitor Screening
Caption: A streamlined workflow for MPO inhibitor screening.
Simplified MPO Signaling Pathway in Inflammation
Caption: MPO's role in the inflammatory cascade.
References
- 1. abcam.com [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myeloperoxidase Alters Lung Cancer Cell Function to Benefit Their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. bmglabtech.com [bmglabtech.com]
Cell lysate preparation for Mpo-IN-7 activity measurement
Application Note and Protocol
Topic: Cell Lysate Preparation for Myeloperoxidase (MPO) Inhibitor Activity Measurement
Compound: Mpo-IN-7 (Hypothetical Novel Inhibitor)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] Upon activation during inflammation, neutrophils release MPO, which catalyzes the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent microbicidal agent.[3][4] While crucial for host defense, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular disease, neurodegenerative disorders, and some cancers, due to oxidative damage to host tissues.[5][6]
This makes MPO a significant therapeutic target for the development of novel anti-inflammatory drugs.[6] this compound is presented here as a representative novel inhibitor whose activity against MPO needs to be quantified. This document provides a detailed protocol for the preparation of cell lysates and the subsequent measurement of MPO activity in the presence of an inhibitor, using a fluorometric assay.
MPO Signaling and Inhibition Pathway
The catalytic activity of MPO involves a two-step process known as the halogenation cycle. The native ferric MPO (Fe³⁺) is oxidized by H₂O₂ to a highly reactive intermediate, Compound I. Compound I then oxidizes a halide, such as chloride, to generate hypochlorous acid, returning the enzyme to its native state.[3][4] MPO inhibitors can block this cycle through various mechanisms, such as competing with substrates or irreversibly inactivating the enzyme.[6]
Caption: MPO catalytic cycle and the point of inhibition.
Experimental Workflow
The overall experimental process involves culturing cells, preparing cell lysates, performing the MPO activity assay with the inhibitor, and analyzing the data.
Caption: Workflow for MPO inhibitor activity measurement.
Detailed Experimental Protocols
Cell Lysate Preparation
This protocol is optimized for cultured cells, such as human promyelocytic leukemia (HL-60) cells, which can be differentiated into neutrophil-like cells expressing MPO.
Materials:
-
MPO Assay Buffer: 50 mM Potassium Phosphate, pH 7.5 (or similar, e.g., PBS).
-
Protease Inhibitor Cocktail (100x).
-
Cultured cells (e.g., 5-10 x 10⁶ cells).
-
Microcentrifuge tubes.
-
Refrigerated microcentrifuge.
Protocol for Suspension Cells (e.g., HL-60):
-
Collect cells by centrifugation at 1,000 x g for 5 minutes at 4°C.[7] Discard the supernatant.
-
Wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again as in step 1 and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold MPO Assay Buffer. For enhanced MPO extraction from granules, buffers containing a mild detergent like 0.5% Hexadecyltrimethylammonium bromide (HTAB) can be used.[8][9]
-
Add Protease Inhibitor Cocktail to a 1x final concentration.
-
Lyse the cells by one of the following methods:
-
Sonication: Sonicate on ice with short bursts (e.g., 3-4 cycles of 10 seconds on, 30 seconds off).
-
Freeze-Thaw: Perform three cycles of freezing the cell suspension in liquid nitrogen or at -80°C followed by thawing at room temperature.[10]
-
-
Centrifuge the lysate at 12,000 - 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube. Keep on ice.
-
(Optional but recommended) Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) to normalize MPO activity to the amount of protein.
Protocol for Adherent Cells:
-
Wash cells twice with ice-cold PBS directly in the culture dish.
-
Add 500 µL of ice-cold MPO Assay Buffer (with 1x Protease Inhibitors) to the plate.
-
Scrape the cells using a cell scraper and transfer the cell suspension to a microcentrifuge tube.
-
Proceed with the lysis and clarification steps (5-8) as described for suspension cells.
MPO Peroxidation Activity Assay (Fluorometric)
This assay is based on the H₂O₂-dependent oxidation of a non-fluorescent substrate (e.g., Ampliflu Red, Resorufin-based reagents) to a highly fluorescent product. The rate of fluorescence increase is proportional to MPO activity.[7]
Materials:
-
Cell lysate (prepared as above).
-
MPO Assay Buffer.
-
This compound (or other inhibitor) stock solution (e.g., in DMSO).
-
MPO Substrate (e.g., 10 mM Resorufin stock in DMSO).
-
Hydrogen Peroxide (H₂O₂) (e.g., 3% stock, freshly diluted to working concentration).
-
Black, flat-bottom 96-well microplate.
-
Fluorescent plate reader (Ex/Em = ~530-540 nm / ~585-590 nm).
Protocol:
-
Reagent Preparation:
-
This compound Dilutions: Prepare a serial dilution of this compound in MPO Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM). Include a "vehicle control" with the same final concentration of DMSO as the highest inhibitor concentration.
-
Reaction Mix: Prepare a 2x Reaction Mix fresh before use. For each reaction, you will need:
-
MPO Assay Buffer: 48 µL
-
MPO Substrate: 1 µL (final concentration ~100 µM)
-
Diluted H₂O₂: 1 µL (final concentration ~100 µM) (Note: Optimal substrate and H₂O₂ concentrations may need to be determined empirically).
-
-
-
Assay Setup (96-well plate):
-
Add 50 µL of MPO Assay Buffer to "Blank" wells (no lysate).
-
Add 50 µL of cell lysate (diluted in MPO Assay Buffer if necessary, typically 5-20 µg total protein) to the "Vehicle Control" and "Inhibitor" wells.
-
To the "Inhibitor" wells, add 10 µL of the corresponding this compound dilution.
-
To the "Vehicle Control" and "Blank" wells, add 10 µL of the vehicle control buffer.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction and Measure:
-
Add 40 µL of the 2x Reaction Mix to all wells to start the reaction (final volume = 100 µL).
-
Immediately place the plate in a fluorescent plate reader pre-set to 37°C.
-
Measure the fluorescence kinetically every 60 seconds for 15-30 minutes.
-
Data Presentation and Analysis
Quantitative Data Summary
Raw data should be organized to calculate the rate of reaction and subsequent inhibition.
Table 1: Sample Preparation and Protein Quantification
| Sample ID | Cell Type | Cell Count | Lysis Method | Total Protein (µg/µL) |
|---|---|---|---|---|
| Lysate 01 | HL-60 (differentiated) | 1 x 10⁷ | Sonication | 2.5 |
| Lysate 02 | Primary Neutrophils | 5 x 10⁶ | Freeze-Thaw | 1.8 |
Table 2: MPO Activity Measurement with this compound
| Well Type | This compound (nM) | RFU/min (Slope) | Corrected Activity (RFU/min) | % Inhibition |
|---|---|---|---|---|
| Blank | N/A | 5 | 0 | N/A |
| Vehicle Control | 0 | 255 | 250 | 0% |
| Inhibitor | 1 | 220 | 215 | 14.0% |
| Inhibitor | 10 | 145 | 140 | 44.0% |
| Inhibitor | 50 | 80 | 75 | 70.0% |
| Inhibitor | 100 | 40 | 35 | 86.0% |
| Inhibitor | 1000 | 16 | 11 | 95.6% |
(Note: Data shown is for illustrative purposes only)
Calculations
-
Rate of Reaction: For each well, determine the slope of the linear portion of the kinetic curve (ΔRFU / ΔTime).
-
Corrected Activity: Subtract the slope of the "Blank" from all other wells.
-
Percent Inhibition: Calculate using the formula: % Inhibition = (1 - (Activity_Inhibitor / Activity_Vehicle)) * 100
-
IC₅₀ Determination: Plot the % Inhibition against the log concentration of this compound. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces MPO activity by 50%.
References
- 1. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 6. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 7. assaygenie.com [assaygenie.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cloud-clone.com [cloud-clone.com]
Application Notes and Protocols for Mpo-IN-7 in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] Upon activation of these immune cells during inflammatory responses, MPO is released into the extracellular space where it catalyzes the formation of reactive oxidant species, most notably hypochlorous acid (HOCl).[3][4] While essential for host defense against pathogens, dysregulated MPO activity is strongly implicated in the pathophysiology of various cardiovascular diseases (CVDs).[5][6][7] Elevated MPO levels are associated with an increased risk of coronary artery disease, myocardial infarction, heart failure, and atherosclerosis.[8][9] MPO contributes to CVD progression through multiple mechanisms, including endothelial dysfunction, oxidation of lipoproteins (LDL and HDL), and promotion of plaque instability.[5][8] Consequently, the inhibition of MPO represents a promising therapeutic strategy for the treatment of cardiovascular diseases.[10][11]
Mpo-IN-7 is a small molecule inhibitor of myeloperoxidase with demonstrated antioxidant and anti-inflammatory properties in vitro.[12] These application notes provide a comprehensive overview of the potential uses of this compound in preclinical cardiovascular disease models, along with detailed protocols for its application.
Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of myeloperoxidase.[12] The primary catalytic function of MPO is the oxidation of chloride ions (Cl⁻) to hypochlorous acid (HOCl) in the presence of hydrogen peroxide (H₂O₂).[3][4] HOCl is a potent oxidizing and chlorinating agent that can damage host tissues and modify various biomolecules, contributing to the pathology of cardiovascular disease. This compound, by inhibiting MPO, reduces the production of these damaging reactive species.
The proposed mechanism of action involves the binding of this compound to the active site of the MPO enzyme, thereby preventing the interaction of its substrates and halting the catalytic cycle.[3] This leads to a reduction in oxidative stress and inflammation in the cardiovascular system.
Quantitative Data
The inhibitory activity of this compound has been characterized against MPO and other enzymes. The following table summarizes the available quantitative data.
| Target Enzyme | IC50 Value | Reference |
| Myeloperoxidase (MPO) | 4.5 µM | [12] |
| α-Glucosidase | 41 µM | [12] |
| Dipeptidyl peptidase-4 (DPP-4) | 25 µM | [12] |
Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Applications in Cardiovascular Disease Models
Based on the established role of MPO in cardiovascular disease, this compound can be a valuable tool for studying various disease models. Potential applications include:
-
Atherosclerosis: Investigating the effect of MPO inhibition on plaque formation, inflammation, and stability in models such as ApoE⁻/⁻ or Ldlr⁻/⁻ mice fed a high-fat diet.
-
Myocardial Infarction (MI): Assessing the impact of this compound on infarct size, cardiac remodeling, and inflammatory responses following coronary artery ligation in rodents.
-
Heart Failure: Studying the potential of this compound to improve cardiac function and reduce adverse remodeling in models of pressure overload-induced or post-MI heart failure.
-
Endothelial Dysfunction: Examining the ability of this compound to restore nitric oxide (NO) bioavailability and improve endothelial function in in vitro and in vivo models.
Experimental Protocols
The following are detailed protocols for key experiments using this compound in the context of cardiovascular disease research.
Protocol 1: In Vitro Inhibition of MPO Activity in Human Neutrophils
Objective: To determine the cellular potency of this compound in inhibiting MPO release and activity from activated human neutrophils.
Materials:
-
This compound
-
Human neutrophils (isolated from fresh human blood)
-
Phorbol 12-myristate 13-acetate (PMA)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
H₂O₂
-
96-well microplate
-
Plate reader
Procedure:
-
Isolate human neutrophils from healthy donor blood using a standard density gradient centrifugation method.
-
Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the neutrophil suspension with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Stimulate the neutrophils with PMA (e.g., 100 nM) to induce degranulation and MPO release. Incubate for 15 minutes at 37°C.
-
Centrifuge the samples to pellet the cells and collect the supernatant containing the released MPO.
-
In a new 96-well plate, add the supernatant, TMB substrate solution, and H₂O₂.
-
Incubate the plate at room temperature for 10-20 minutes, protected from light.
-
Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of MPO inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: In Vivo Mouse Model of Myocardial Infarction
Objective: To evaluate the therapeutic potential of this compound in reducing infarct size and improving cardiac function in a mouse model of MI.
Animal Model: C57BL/6 mice (male, 8-10 weeks old)
Materials:
-
This compound
-
Vehicle control (e.g., saline with a solubilizing agent like DMSO and Tween 80)
-
Surgical instruments for MI surgery (ligation of the left anterior descending coronary artery)
-
Echocardiography system
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Induce myocardial infarction by permanently ligating the left anterior descending (LAD) coronary artery. Sham-operated animals will undergo the same surgical procedure without LAD ligation.
-
Randomly assign the MI mice to two groups: this compound treated and vehicle-treated.
-
Administer this compound or vehicle via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and frequency. The first dose should be given shortly after MI induction.
-
Monitor the animals daily for any signs of distress.
-
Perform echocardiography at baseline (before MI) and at specified time points post-MI (e.g., day 7 and day 28) to assess cardiac function (ejection fraction, fractional shortening, ventricular dimensions).
-
At the end of the study (e.g., day 28), euthanize the animals and harvest the hearts.
-
For infarct size measurement, perfuse the hearts, slice them, and stain with TTC. The infarcted area will appear pale, while the viable myocardium will be red.
-
Quantify the infarct size as a percentage of the total left ventricular area.
-
For histological analysis, fix a subset of hearts in formalin, embed in paraffin, and section for staining (e.g., H&E, Masson's trichrome) to assess inflammation and fibrosis.
Protocol 3: Measurement of MPO Activity in Cardiac Tissue
Objective: To quantify MPO activity in the heart tissue of experimental animals to assess the level of neutrophil infiltration and inflammation.
Materials:
-
Heart tissue homogenates from the in vivo study
-
MPO activity assay kit or reagents (o-dianisidine dihydrochloride, H₂O₂)
-
Homogenization buffer (e.g., potassium phosphate buffer with 0.5% hexadecyltrimethylammonium bromide - HTAB)
-
Spectrophotometer
Procedure:
-
Excise the heart and isolate the area of interest (e.g., infarct, border zone, remote myocardium).
-
Weigh the tissue samples and homogenize them in ice-cold homogenization buffer.
-
Centrifuge the homogenates at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant for the MPO activity assay.
-
In a 96-well plate, add the supernatant to a reaction mixture containing a chromogenic substrate (e.g., o-dianisidine) and H₂O₂.
-
Monitor the change in absorbance over time at the appropriate wavelength (e.g., 460 nm for o-dianisidine).
-
Calculate the MPO activity and normalize it to the protein concentration of the tissue homogenate.
Visualizations
Caption: MPO signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound in a mouse MI model.
Caption: Logical relationship of this compound's action in CVD.
References
- 1. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 4. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Myeloperoxidase As a Multifaceted Target for Cardiovascular Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idkna.com [idkna.com]
- 8. Myeloperoxidase levels predicts angiographic severity of coronary artery disease in patients with chronic stable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clevelandheartlab.com [clevelandheartlab.com]
- 10. scbt.com [scbt.com]
- 11. The development of myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Mpo-IN-7 stability issues in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Mpo-IN-7 in DMSO and other solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored under specific conditions to ensure its long-term stability. For solid this compound, storage at -20°C for up to three years is recommended. Once dissolved in a solvent, the solution should be stored at -80°C and is generally considered stable for up to one year.[1] It is crucial to minimize freeze-thaw cycles.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. However, the stability of this compound in DMSO over time, especially at room temperature, has not been extensively reported in publicly available literature. For in vivo studies, a co-solvent system such as DMSO, PEG300, Tween 80, and saline/PBS has been suggested, indicating its utility in complex formulations.
Q3: Are there known stability issues with this compound in DMSO?
A3: While specific degradation kinetics of this compound in DMSO are not widely published, its chemical structure suggests potential areas of concern. The molecule contains a thiolactone ring, which can be susceptible to hydrolysis, particularly if the DMSO is not anhydrous. DMSO is hygroscopic and can absorb water from the atmosphere, which could lead to the degradation of this compound over time.
Q4: How can I assess the stability of my this compound solution?
A4: It is highly recommended to perform a stability assessment of your this compound solution under your specific experimental conditions. This can be done by periodically testing the purity and concentration of the solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS). A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Q5: What are the visual signs of this compound degradation or instability in solution?
A5: Visual indicators of instability can include precipitation of the compound out of solution, a change in the color of the solution, or the appearance of cloudiness. However, the absence of these visual cues does not guarantee stability, as degradation can occur without any visible changes. Analytical methods are the most reliable way to confirm stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity of this compound in an assay. | Degradation of the compound in the stock solution or working solution. | 1. Prepare a fresh stock solution of this compound from powder.2. Perform a stability test on your current stock solution using HPLC.3. Minimize the time the compound spends in aqueous buffers at room temperature. |
| Precipitation observed in the this compound stock solution. | The concentration of this compound exceeds its solubility in the solvent at the storage temperature. | 1. Gently warm the solution to try and redissolve the precipitate.2. If precipitation persists, consider preparing a new stock solution at a lower concentration. |
| Inconsistent experimental results. | Inconsistent concentrations of this compound due to degradation or improper storage. | 1. Aliquot the stock solution after preparation to minimize freeze-thaw cycles.2. Ensure the use of anhydrous DMSO for preparing stock solutions.3. Validate the concentration of the stock solution periodically. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the stability of this compound in various solvents. Researchers are encouraged to generate their own stability data using the protocol provided below.
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂O₂S | Vendor Data |
| IC₅₀ (Myeloperoxidase) | 4.5 µM | [1] |
| Recommended Solid Storage | -20°C for up to 3 years | [1] |
| Recommended Solution Storage | -80°C for up to 1 year | [1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Chosen Solvent
Objective: To determine the stability of this compound in a specific solvent over a defined period and at different temperatures.
Materials:
-
This compound powder
-
Anhydrous solvent of choice (e.g., DMSO, Ethanol, etc.)
-
HPLC system with UV or MS detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Prepare a Stock Solution: Accurately weigh this compound powder and dissolve it in the chosen anhydrous solvent to a known concentration (e.g., 10 mM).
-
Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. This will serve as the baseline (100% stability).
-
Incubation: Aliquot the remaining stock solution into several vials and store them at the desired temperatures.
-
Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 72h, 1 week), retrieve a vial from each temperature condition.
-
HPLC Analysis: Dilute and analyze the samples by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (Time 0) measurement. The appearance of new peaks should also be noted as potential degradation products.
Visualizations
Caption: Myeloperoxidase (MPO) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Potential off-target effects of Mpo-IN-7
Disclaimer: Information on a specific inhibitor designated "Mpo-IN-7" is not available in the public domain. This document provides guidance on the potential off-target effects of a hypothetical novel Myeloperoxidase (MPO) inhibitor, hereafter referred to as this compound, based on established principles of drug discovery and pharmacology.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing unexpected cellular phenotypes in our experiments with this compound that are inconsistent with MPO inhibition alone. What could be the cause?
A1: Unexpected cellular phenotypes when using a novel inhibitor like this compound could be due to off-target effects. Small molecule inhibitors, particularly kinase inhibitors, can often interact with multiple proteins other than the intended target.[1][2] It is crucial to determine the selectivity profile of the compound. We recommend performing a broad kinase panel screening to identify potential off-target kinases.
Q2: How can we determine the selectivity of this compound?
A2: The most common method to determine inhibitor selectivity is to screen it against a large panel of kinases in biochemical assays.[3] These services are commercially available and typically provide data as percent inhibition at a specific concentration or as IC50/Ki values against hundreds of kinases. Cellular target engagement assays, such as NanoBRET, can also provide valuable insights into inhibitor selectivity within a cellular context.[1]
Q3: Our initial kinase screen for this compound revealed potential hits on several kinases unrelated to MPO's known signaling pathways. How do we validate these findings?
A3: It is essential to validate these initial "hits" from a primary screen. This can be done through several methods:
-
Dose-response studies: Perform IC50 determination for the putative off-target kinases to confirm the potency of the interaction.
-
Cell-based assays: Use cell lines where the off-target kinase is known to play a key role. Assess whether this compound affects the specific signaling pathway regulated by that kinase. For example, if a potential off-target is a receptor tyrosine kinase, you could measure the phosphorylation of its downstream substrates in the presence of this compound.
-
Orthogonal approaches: Employ structurally unrelated inhibitors of the off-target kinase as controls to see if they produce the same phenotype as this compound.
Q4: Could this compound have off-target effects that are not related to kinases?
A4: Yes. While kinase inhibitor off-targets are common, small molecules can interact with other protein classes, such as GPCRs, ion channels, or other enzymes.[4] Myeloperoxidase itself is a heme-containing peroxidase, not a kinase.[5][6] Therefore, an inhibitor designed to bind to the active site of MPO might also interact with other heme-containing proteins or enzymes with structurally similar binding pockets. Safety pharmacology studies are designed to uncover such undesirable pharmacodynamic properties.[7][8]
Data on Potential Off-Target Effects of this compound
Since no specific data exists for "this compound," the following table represents a hypothetical summary of a kinase selectivity screen. This illustrates how such data is typically presented and should be interpreted by researchers.
| Target | Gene Symbol | Assay Type | This compound IC50 (nM) | Comments |
| Myeloperoxidase | MPO | Biochemical | 15 | On-target |
| Tyrosine-protein kinase ABL1 | ABL1 | Biochemical | 850 | Potential weak off-target |
| Serine/threonine-protein kinase B-raf | BRAF | Biochemical | >10,000 | Likely not an off-target |
| Vascular endothelial growth factor receptor 2 | KDR (VEGFR2) | Biochemical | 1,200 | Potential weak off-target |
| Mast/stem cell growth factor receptor Kit | KIT | Biochemical | 950 | Potential weak off-target |
This is illustrative data and not actual experimental results for any compound.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of a test compound like this compound against a panel of protein kinases.
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a series of dilutions to be used in the assays.
-
Kinase Panel: Select a commercial kinase profiling service that offers a broad panel of purified, active protein kinases (e.g., >400 kinases).
-
Assay Format: The service provider will typically use a radiometric (e.g., ³³P-ATP) or fluorescence-based assay to measure the activity of each kinase in the presence of a fixed concentration of this compound (e.g., 1 µM).
-
Execution:
-
Each kinase reaction is set up with its specific substrate and ATP.
-
This compound or a vehicle control (DMSO) is added to the reaction wells.
-
The reactions are incubated at room temperature for a specified time.
-
The amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The activity of each kinase in the presence of this compound is compared to the vehicle control. The results are typically expressed as the percentage of inhibition. For significant "hits" (e.g., >50% inhibition), a follow-up dose-response curve is generated to determine the IC50 value.
Protocol 2: Cellular Off-Target Validation
This protocol describes a general method to validate a potential off-target kinase identified from a selectivity screen. In this example, we assume "Kinase X" was identified as a potential off-target.
Objective: To determine if this compound engages and inhibits Kinase X in a cellular context.
Methodology:
-
Cell Line Selection: Choose a cell line that expresses Kinase X and where its activity can be monitored by measuring the phosphorylation of a known downstream substrate (p-Substrate Y).
-
Cell Culture and Treatment:
-
Culture the selected cells to ~80% confluency.
-
Serum-starve the cells for 4-6 hours if the pathway is activated by growth factors.
-
Pre-treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (DMSO) and a known inhibitor of Kinase X as a positive control.
-
-
Pathway Stimulation (if applicable): Stimulate the cells with the appropriate ligand (e.g., a growth factor) to activate Kinase X.
-
Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-Substrate Y and total Substrate Y. An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for p-Substrate Y and normalize to total Substrate Y or the loading control. A reduction in the p-Substrate Y signal in this compound-treated cells would indicate cellular engagement and inhibition of Kinase X.
Visualizations
Caption: Hypothetical signaling pathway showing on-target MPO inhibition and a potential off-target effect on a Receptor Tyrosine Kinase (RTK) by this compound.
Caption: Experimental workflow for identifying and validating potential off-target effects of a novel inhibitor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. S7A safety pharmacological studies for pharamaceuticals.pptx [slideshare.net]
Troubleshooting common issues in Mpo-IN-7 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mpo-IN-7, a myeloperoxidase (MPO) inhibitor.
Frequently Asked Questions (FAQs)
1. Reagent Preparation and Handling
-
Q1.1: How should I dissolve and store this compound?
-
This compound is a powder that should be stored at -20°C for long-term stability (up to 3 years). For experimental use, it is soluble in dimethyl sulfoxide (DMSO). Prepare a stock solution in DMSO and store it at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.
-
-
Q1.2: I am observing precipitation of this compound in my aqueous assay buffer. What can I do?
-
This is likely due to the poor aqueous solubility of this compound. Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, but low enough to not affect your experimental system (typically ≤0.5%). You may need to optimize the DMSO concentration for your specific assay. If precipitation persists, consider using a different solvent system or a formulation with surfactants like Tween 80 or PEG300 for in vivo studies, as suggested by some suppliers for similar compounds.[1]
-
2. Experimental Design and Controls
-
Q2.1: What are the known off-target effects of this compound and how can I control for them?
-
This compound has been shown to inhibit α-glucosidase and dipeptidyl peptidase-4 (DPP-4) in addition to myeloperoxidase (MPO).[1] It is crucial to include appropriate controls to account for these potential off-target effects.
-
Negative Controls: Use a structurally similar but inactive compound if available. Alternatively, use vehicle-treated cells/animals.
-
Positive Controls: Include a well-characterized MPO inhibitor with a different chemical scaffold (e.g., 4-Aminobenzohydrazide) to confirm that the observed phenotype is due to MPO inhibition.
-
Off-target Controls: If your experimental system is sensitive to the inhibition of α-glucosidase or DPP-4, consider using specific inhibitors for these enzymes as additional controls to delineate the effects of this compound.
-
-
-
Q2.2: What concentrations of this compound should I use in my experiments?
-
The IC50 of this compound for MPO is 4.5 μM.[1] For in vitro experiments, a common starting point is to use concentrations around the IC50 value and perform a dose-response curve. For cellular assays, higher concentrations may be needed depending on cell permeability. For in vivo studies, the dosage will need to be determined empirically, but a starting point could be based on formulations suggested for poorly soluble inhibitors.[1]
-
3. Data Interpretation
-
Q3.1: My results with this compound are inconsistent. What are the possible reasons?
-
Inconsistent results can arise from several factors:
-
Reagent Instability: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.
-
Solubility Issues: Visually inspect your assay solutions for any precipitation of the compound.
-
Cell Viability: At higher concentrations, this compound or the DMSO vehicle may affect cell viability. Perform a cytotoxicity assay to rule out this possibility.
-
Assay Conditions: Ensure that the pH, temperature, and incubation times are consistent across experiments.
-
-
-
Q3.2: I am not observing the expected effect of MPO inhibition. What should I check?
-
Compound Activity: Verify the activity of your this compound stock by performing a simple in vitro MPO activity assay.
-
Cellular Uptake: If you are working with whole cells, the compound may not be efficiently entering the cells. Consider using permeabilization agents (with appropriate controls) or increasing the incubation time.
-
MPO Expression: Confirm that your experimental model (cell line, tissue) expresses sufficient levels of MPO.
-
Data Summary
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 Value |
| Myeloperoxidase (MPO) | 4.5 μM[1] |
| α-glucosidase | 41 μM[1] |
| Dipeptidyl peptidase-4 (DPP-4) | 25 μM[1] |
Experimental Protocols
Myeloperoxidase (MPO) Activity Assay (Colorimetric)
This protocol is adapted from standard MPO activity assays and is suitable for use with this compound.
Materials:
-
This compound
-
Human MPO enzyme (positive control)
-
Hydrogen peroxide (H₂O₂)
-
O-dianisidine dihydrochloride or TMB (3,3',5,5'-tetramethylbenzidine) as substrate
-
Phosphate buffer (pH 6.0) containing a detergent such as hexadecyltrimethylammonium bromide (HTAB)
-
Sulfuric acid (for stopping the reaction with TMB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by diluting the stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare a fresh working solution of H₂O₂ in phosphate buffer.
-
Prepare a working solution of the substrate (O-dianisidine or TMB) in the assay buffer.
-
-
Assay Protocol:
-
Add 50 µL of standard, sample, or control to the appropriate wells of a 96-well plate.
-
Add 50 µL of this compound working solution or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the substrate solution containing H₂O₂.
-
Incubate the plate at 37°C for 15-30 minutes.
-
If using TMB, stop the reaction by adding 50 µL of sulfuric acid.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Calculate the percentage of MPO inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Visual Troubleshooting Guides
Caption: MPO catalytic cycle and the inhibitory action of this compound.
References
Technical Support Center: Mpo-IN-7 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the in vivo bioavailability of Mpo-IN-7, a myeloperoxidase (MPO) inhibitor.
Troubleshooting Guides
Issue 1: Poor or Variable Bioavailability of this compound in Preclinical Models
Possible Cause: Low aqueous solubility and/or poor membrane permeability of this compound. Like many small molecule kinase inhibitors, this compound's effectiveness can be limited by its biopharmaceutical properties.[1][2]
Suggested Solutions:
-
Formulation Optimization: The default formulation may not be optimal for oral absorption. Consider the following advanced formulation strategies.
-
In Vitro Characterization: Before proceeding with further in vivo studies, it is crucial to characterize the physicochemical properties of this compound to understand the primary barriers to its absorption.
Experimental Workflow for Troubleshooting Poor Bioavailability
Figure 1: A workflow for troubleshooting and improving the in vivo bioavailability of this compound.
FAQs: Improving this compound Bioavailability
Q1: What is a good starting point for formulating this compound for in vivo oral dosing?
A standard starting formulation for poorly soluble compounds is a suspension in a vehicle containing a wetting agent and a viscosity-enhancing agent. A commonly used vehicle is 0.5% (w/v) carboxymethyl cellulose (CMC) with 0.1% (v/v) Tween 80 in water. However, for this compound, a suggested formulation is a solution of DMSO, PEG300, Tween 80, and saline/PBS.[3] While this is a good starting point for initial efficacy studies, it may not be optimal for achieving high bioavailability and can have limitations for long-term studies.
Q2: How can I improve the solubility of this compound?
Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4][5][6][7][8] This increases the surface area for dissolution and absorption.
-
Amorphous Solid Dispersions (ASD): By dispersing the crystalline drug in a polymer matrix in its amorphous state, the energy barrier for dissolution is lowered, leading to improved solubility and dissolution rates.[2]
-
Micronization: Reducing the particle size of the drug increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility in water.
Q3: My compound has good solubility in the formulation, but still poor bioavailability. What could be the reason?
If solubility is not the limiting factor, poor membrane permeability might be the cause. The Caco-2 permeability assay is a standard in vitro model to assess the intestinal permeability of a compound.[9][10][11][12][13]
-
High Efflux Ratio: A high efflux ratio (Papp B-A / Papp A-B > 2) in the Caco-2 assay suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells back into the lumen, reducing its net absorption.
-
Low Apparent Permeability (Papp): A low Papp value (e.g., < 1 x 10⁻⁶ cm/s) indicates inherently poor passive diffusion across the intestinal epithelium.
Q4: How can I overcome poor permeability?
-
Inhibition of Efflux Pumps: Co-administration with a known P-gp inhibitor (e.g., verapamil, though clinical use for this purpose is limited) can increase the absorption of P-gp substrates. Some formulation excipients used in SEDDS have also been shown to inhibit P-gp.
-
Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles can protect it from efflux and enhance its uptake through various endocytic pathways.
-
Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal epithelial cells, allowing for paracellular transport. However, the use of permeation enhancers needs to be carefully evaluated for potential toxicity.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To prepare a liquid SEDDS formulation to improve the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Select the excipients that show the highest solubility for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of an emulsion.
-
Identify the self-emulsifying region that forms a clear or slightly bluish-white emulsion.
-
-
Preparation of this compound Loaded SEDDS:
-
Select an optimized ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
-
Accurately weigh the required amounts of the selected excipients into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat the mixture in a water bath (40-50°C) and vortex until a clear, homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Droplet Size and Polydispersity Index (PDI): Dilute the SEDDS with water and measure the droplet size and PDI using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Add a small amount of the SEDDS to a beaker of water with gentle stirring and measure the time it takes to form a homogenous emulsion.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the oral bioavailability of different this compound formulations.
Materials:
-
This compound formulations (e.g., suspension, SEDDS)
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Dosing:
-
Fast the animals overnight with free access to water.
-
Administer the this compound formulation via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), using appropriate software.
-
Calculate the relative bioavailability of the test formulations compared to a reference formulation (e.g., the suspension).
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Relative Bioavailability (%) |
| Suspension in 0.5% CMC | 150 ± 35 | 2.0 | 600 ± 120 | 100 (Reference) |
| SEDDS | 600 ± 110 | 1.0 | 2400 ± 450 | 400 |
| Nanoparticle Suspension | 450 ± 90 | 1.5 | 1800 ± 300 | 300 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Signaling Pathway and Experimental Logic
MPO-Mediated Inflammatory Pathway and the Rationale for Improving this compound Bioavailability
Myeloperoxidase (MPO) is an enzyme primarily found in neutrophils and is a key contributor to oxidative stress and inflammation in various diseases.[14][15] Improving the bioavailability of this compound is critical to ensure sufficient systemic exposure to effectively inhibit MPO activity at the site of inflammation.
Figure 2: The MPO signaling pathway and the therapeutic intervention point for this compound. Improved bioavailability enhances systemic circulation and target engagement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lonza.com [lonza.com]
- 3. MPO-IN-7_TargetMol [targetmol.com]
- 4. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Self Emulsifying Drug Delivery System (SEDDS) | PPTX [slideshare.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 14. exoxemis.com [exoxemis.com]
- 15. Myeloperoxidase PET Imaging Tracks Intracellular and Extracellular Treatment Changes in Experimental Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Mpo-IN-7 degradation and storage recommendations
Disclaimer: Specific stability, degradation, and storage data for a compound designated "Mpo-IN-7" are not publicly available. The following recommendations are based on general best practices for handling and storing small molecule inhibitors in a research setting and should be adapted as part of a thorough experimental design.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. While specific data for this compound is unavailable, general guidelines for small molecule inhibitors suggest the following:
-
Solid Form: Store as a solid at -20°C or -80°C for long-term storage.[1][2] A desiccator can provide additional protection against moisture.
-
In Solution: For short-term storage, solutions can be kept at -20°C. For long-term storage of stock solutions, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[1][3]
2. How should I prepare stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in an appropriate solvent, such as DMSO. To minimize degradation, follow these steps:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Use anhydrous, high-purity solvent.
-
Prepare the solution, then aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
3. My experimental results are inconsistent. Could this compound be degrading?
Inconsistent results can be a sign of compound degradation. Several factors during an experiment can contribute to the degradation of a small molecule inhibitor:
-
pH: The stability of the compound may be pH-dependent. The myeloperoxidase (MPO) enzyme itself has different activities at acidic versus neutral or alkaline pH, which could influence the stability of an inhibitor in the assay environment.[4]
-
Reactive Oxygen Species (ROS): The catalytic cycle of MPO generates highly reactive oxygen species, such as hypochlorous acid.[5][6] These species could potentially degrade the inhibitor.
-
Light Exposure: Some compounds are light-sensitive. Protect solutions from light by using amber vials or wrapping tubes in foil.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. Using single-use aliquots is highly recommended.[3]
Troubleshooting Guide
If you suspect this compound is degrading, consider the following troubleshooting steps.
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Assays | Compound degradation in stock solution. | Prepare fresh stock solutions from solid material. Use a new, unopened vial of the compound if possible. Perform a quality control check, such as LC-MS, on the new and old stock solutions. |
| Degradation during the experiment. | Minimize the time the compound is in aqueous buffer before use. Prepare working solutions immediately before adding them to the assay. Consider the components of your assay buffer for reactive species. | |
| Variability Between Experiments | Inconsistent handling of the compound. | Standardize the protocol for preparing and handling this compound solutions. Ensure all users follow the same procedure. Use aliquots to minimize freeze-thaw cycles. |
| Contamination of stock solutions. | Use sterile pipette tips and tubes when preparing and handling solutions. Filter-sterilize the stock solution if appropriate for your application. |
Experimental Protocols
General Protocol for MPO Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on myeloperoxidase.
-
Prepare this compound Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions from the stock solution in your assay buffer. Prepare these dilutions fresh for each experiment.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of your this compound dilutions to each well. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add 185 µL of a solution containing the MPO enzyme and a detection substrate (e.g., ortho-dianisidine).
-
Initiate the reaction by adding 10 µL of hydrogen peroxide (H₂O₂).
-
Immediately measure the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. Safe Storage Temperatures for Biological Materials | Azenta Life Sciences [azenta.com]
- 4. researchgate.net [researchgate.net]
- 5. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myeloperoxidase Inhibitory and Antioxidant Activities of (E)-2-Hydroxy-α-aminocinnamic Acids Obtained through Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Mpo-IN-7 solubility challenges in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mpo-IN-7. Our aim is to help you overcome common challenges, particularly those related to solubility in aqueous solutions, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a potent inhibitor of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils that plays a critical role in the inflammatory response.[1][2] Excessive MPO activity is implicated in a variety of inflammatory and cardiovascular diseases. This compound is utilized in research to investigate the role of MPO in these pathological processes, exhibiting both antioxidant and anti-inflammatory activities in vitro.[1] Its inhibitory action allows for the study of MPO-dependent pathways and the potential therapeutic benefits of their modulation.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
This compound is sparingly soluble in aqueous buffers alone. The recommended starting solvent is dimethyl sulfoxide (DMSO).[1] For subsequent dilutions into aqueous media for in vitro or in vivo experiments, a co-solvent system is often necessary to maintain solubility.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock with PBS or cell culture media. How can I prevent this?
This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous solution.[3] The abrupt change in solvent polarity causes the compound to crash out of solution. To prevent precipitation, a gradual dilution process and the use of co-solvents are recommended. For in vivo studies, a formulation containing DMSO, PEG300, Tween 80, and saline or PBS has been suggested.[1] For in vitro assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.[4] It is also advisable to warm the solution gently (e.g., to 37°C) and vortex or sonicate to aid dissolution.[5]
Q4: What is a reliable method for preparing this compound for in vivo animal studies?
A commonly used formulation for in vivo administration involves creating a stock solution in DMSO and then diluting it with a vehicle containing co-solvents.[1] A specific protocol involves dissolving this compound in DMSO to create a concentrated stock, which is then sequentially mixed with PEG300, Tween 80, and finally saline or PBS to achieve the desired final concentration.[1] This multi-step process helps to maintain the compound's solubility in the final aqueous-based formulation.
Q5: How should I store this compound powder and its stock solutions?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is typically stable for up to one year.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer (e.g., PBS). | This compound has low aqueous solubility. | Dissolve the compound in 100% DMSO first to create a stock solution. |
| Precipitation occurs when diluting DMSO stock solution with aqueous media. | Rapid change in solvent polarity. | 1. Decrease the rate of addition of the aqueous medium to the DMSO stock while vortexing.2. Warm the solution gently to 37°C.3. Use a co-solvent system (e.g., with PEG300 and Tween 80) for the final formulation.[1]4. Ensure the final DMSO concentration in cell-based assays is non-toxic (e.g., <0.5%).[4] |
| Inconsistent results in biological assays. | 1. Incomplete dissolution of this compound.2. Degradation of the compound due to improper storage. | 1. Visually inspect the solution for any precipitate before use. If present, try gentle warming and sonication.[5]2. Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Final formulation for in vivo studies is cloudy or contains particles. | The concentration of this compound exceeds its solubility limit in the final vehicle. | 1. Re-evaluate the required dosage and the corresponding concentration. It may be necessary to increase the proportion of co-solvents or lower the final concentration of this compound.2. Follow a validated multi-step dilution protocol carefully.[1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
Protocol for Preparation of this compound for In Vivo Formulation
This protocol is adapted from a suggested formulation and may need to be optimized for your specific experimental needs.[1]
-
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
-
-
Procedure (for a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS):
-
Start with the required volume of this compound stock solution in DMSO.
-
Add 6 volumes of PEG300 to the DMSO solution. Mix thoroughly by vortexing until the solution is clear.
-
Add 1 volume of Tween 80 to the mixture. Mix thoroughly by vortexing until the solution is clear.
-
Slowly add 12 volumes of Saline or PBS to the mixture while continuously vortexing.
-
The final solution should be clear. If any precipitation is observed, the concentration of this compound may be too high for this vehicle composition.
-
Visual Guides
References
Mpo-IN-7 interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myeloperoxidase (MPO) inhibitors. The information provided addresses potential interference of these inhibitors with common assay reagents and offers guidance on how to obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of MPO inhibitors and how can they interfere with assays?
A1: MPO inhibitors can be broadly categorized into reversible and irreversible inhibitors. Reversible inhibitors, such as azide, typically bind non-covalently to the enzyme's active site. Irreversible inhibitors, like 4-aminobenzoic acid hydrazide (4-ABH) and 2-thioxanthines, form a stable, covalent bond with the MPO enzyme, often with the heme group, leading to its inactivation.[1][2]
Interference can occur through several mechanisms:
-
Direct interaction with assay reagents: The inhibitor itself might react with the detection reagents, leading to false positive or false negative results.
-
Alteration of enzyme activity spectrum: Some reversible inhibitors can divert MPO's activity from the chlorination cycle to the peroxidase cycle, which can be misleading if only one type of activity is being measured.[3]
-
Solvent effects: Organic solvents like DMSO, methanol, or ethanol, often used to dissolve inhibitors, can significantly interfere with fluorescence-based assays.[3]
-
Off-target effects: The inhibitor may affect other enzymes or proteins in the sample, especially in complex biological matrices like tissue homogenates.
Q2: I am seeing inconsistent results in my MPO activity assay when using an inhibitor. What could be the cause?
A2: Inconsistent results are a common challenge and can stem from several factors:
-
Assay non-specificity: Many common peroxidase substrates like TMB, o-dianisidine, and guaiacol are not specific for MPO.[4] Other peroxidases present in your sample, such as hemoglobin or myoglobin, can contribute to the signal and may not be affected by your specific MPO inhibitor.[4]
-
Presence of endogenous inhibitors: Biological samples can contain natural MPO inhibitors that can interfere with the assay.[4]
-
Sample preparation: The method of sample preparation can influence the results. For instance, to measure intracellular MPO, cell lysis is required, and the choice of buffer can impact enzyme activity and inhibitor potency.
-
Inhibitor stability and solubility: Ensure your inhibitor is fully dissolved and stable in the assay buffer. Precipitation of the inhibitor can lead to variable results.
Q3: How can I improve the specificity of my MPO activity assay in the presence of an inhibitor?
A3: To enhance the specificity of your MPO activity assay, consider the following:
-
Use a chlorination-based assay: Assays that measure the chlorination activity of MPO, such as those using 2-[6-(4-aminophenoxy)-3-oxo-3H-xanthen-9-yl]-benzoic acid (APF), are generally more specific than peroxidase-based assays.[3]
-
Implement an antibody-capture step: Before measuring activity, use an anti-MPO antibody to capture the enzyme from your sample. This will help to remove other interfering substances and non-specific peroxidases.[5]
-
Run appropriate controls: Always include a "no inhibitor" control, a "no enzyme" control, and if possible, a control with an inactive form of your inhibitor.
-
Test for off-target effects: If you are working with a novel inhibitor, it is crucial to test its effect on other relevant peroxidases to confirm its specificity for MPO.
Q4: My fluorescent MPO assay is showing high background noise when I add my inhibitor. What can I do?
A4: High background in fluorescence assays can be due to:
-
Autofluorescence of the inhibitor: The inhibitor itself may be fluorescent at the excitation and emission wavelengths of your assay. Measure the fluorescence of the inhibitor alone in the assay buffer to check for this.
-
Solvent interference: Solvents like DMSO can interfere with fluorescent probes.[3] It is recommended to keep the final solvent concentration as low as possible (typically below 0.5%) and to include a solvent-only control.
-
Interaction with the fluorescent probe: The inhibitor might directly react with the fluorescent probe. To test for this, incubate the inhibitor with the probe in the absence of MPO.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no MPO inhibition observed | 1. Inhibitor is inactive or degraded.2. Incorrect inhibitor concentration.3. Assay conditions are not optimal for the inhibitor.4. The measured activity is not from MPO. | 1. Use a fresh stock of the inhibitor. Check for proper storage conditions.2. Verify the concentration of your inhibitor stock. Perform a dose-response curve.3. Check the pH and buffer composition of your assay. Some inhibitors have a narrow optimal pH range.4. Use a more specific MPO assay (chlorination-based) or an antibody-capture method. |
| High variability between replicates | 1. Incomplete mixing of reagents.2. Inhibitor precipitation.3. Pipetting errors.4. Temperature fluctuations. | 1. Ensure thorough mixing of all components before and during the assay.2. Check the solubility of your inhibitor in the assay buffer. Consider using a different solvent or a lower concentration.3. Use calibrated pipettes and proper pipetting techniques.4. Maintain a constant temperature throughout the assay. |
| False positive signal (apparent MPO activity in the absence of MPO) | 1. Inhibitor reacts directly with the substrate.2. Contamination of reagents.3. Autoxidation of the substrate. | 1. Run a control with the inhibitor and substrate in the absence of MPO.2. Use fresh, high-quality reagents.3. Prepare the substrate solution fresh before each experiment. |
Experimental Protocols
Protocol 1: Antibody-Capture MPO Activity Assay
This protocol is designed to increase the specificity of MPO activity measurement in complex biological samples.[5]
Materials:
-
Anti-MPO antibody coated microplate
-
Sample (e.g., tissue homogenate, plasma)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
MPO inhibitor or vehicle control
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Detection Reagent (e.g., ADHP [10-acetyl-3,7-dihydroxyphenoxazine] or APF)
-
Hydrogen Peroxide (H₂O₂)
-
Stop Solution (if required by the detection reagent)
-
Microplate reader
Procedure:
-
Add samples and controls to the wells of the anti-MPO antibody coated microplate.
-
Incubate for 1-2 hours at room temperature to allow for MPO capture.
-
Wash the plate 3-5 times with Wash Buffer to remove unbound material.
-
Add the MPO inhibitor at various concentrations or a vehicle control to the wells. Incubate for a predetermined time to allow for inhibitor binding.
-
Prepare the reaction mixture containing Assay Buffer, detection reagent, and H₂O₂.
-
Add the reaction mixture to each well to initiate the enzymatic reaction.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the MPO activity and the percentage of inhibition for each inhibitor concentration.
Protocol 2: Assessing Inhibitor Interference with a Fluorescent Probe
This protocol helps to determine if an MPO inhibitor directly interacts with a fluorescent assay reagent.
Materials:
-
MPO inhibitor
-
Assay Buffer
-
Fluorescent Probe (e.g., ADHP, APF)
-
Black, flat-bottom 96-well plate
-
Fluorescent microplate reader
Procedure:
-
Prepare serial dilutions of the MPO inhibitor in Assay Buffer.
-
Add the inhibitor dilutions and a vehicle control to the wells of the 96-well plate.
-
Add the fluorescent probe to all wells at the final assay concentration.
-
Incubate the plate for the same duration as your MPO activity assay.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Compare the fluorescence signals of the inhibitor-containing wells to the vehicle control. A significant increase or decrease in fluorescence indicates interference.
Visualizations
Caption: The catalytic cycles of Myeloperoxidase (MPO) and points of inhibitor action.
Caption: A logical workflow for troubleshooting unexpected MPO assay results.
References
Technical Support Center: Mpo-IN-7 Cell Toxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cell toxicity of Mpo-IN-7, a novel myeloperoxidase (MPO) inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
As an inhibitor of myeloperoxidase (MPO), this compound is designed to reduce the production of hypochlorous acid (HOCl) and other reactive oxygen species (ROS) generated by MPO.[1][2] While the primary effect is intended to be anti-inflammatory and cytoprotective in the context of MPO-driven pathology, direct cytotoxicity of the compound on various cell lines needs to be empirically determined.[1] Off-target effects or high concentrations may lead to cytotoxicity.
Q2: Which cell lines are recommended for initial toxicity screening of this compound?
It is advisable to test this compound on a panel of cell lines, including:
-
Neutrophil-like cells (e.g., HL-60 differentiated into neutrophils): These cells express high levels of MPO and are relevant for assessing the on-target effects of the inhibitor.
-
Endothelial cells (e.g., HUVECs): MPO and its products can cause endothelial dysfunction, making these cells a relevant model.
-
Hepatocellular carcinoma cells (e.g., HepG2): For general cytotoxicity and assessment of potential liver toxicity.
-
A non-cancerous cell line (e.g., HEK293 or primary cells): To assess general cytotoxicity towards non-cancerous cells.
Q3: What are the standard assays to assess the cytotoxicity of this compound?
A multi-assay approach is recommended to get a comprehensive understanding of this compound's cytotoxic effects. Commonly used assays include:
-
Metabolic Viability Assays (e.g., MTT, XTT, WST-1, or Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of viable cells.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue, Propidium Iodide): These assays quantify cell death by measuring the leakage of intracellular components or the uptake of membrane-impermeable dyes.[3][4]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays can determine if the cell death mechanism is apoptotic or necrotic.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells in viability assays. | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. 4. Contamination. | 1. Ensure a single-cell suspension before seeding; mix gently between seeding replicates. 2. Use calibrated pipettes; change tips for each replicate. 3. Avoid using the outermost wells of the plate; fill them with sterile PBS or media. 4. Check for contamination under a microscope; use sterile techniques. |
| IC50 value of this compound is inconsistent across experiments. | 1. Variation in cell passage number or confluency. 2. Instability of this compound in culture media. 3. Differences in incubation time. | 1. Use cells within a consistent passage number range; seed cells to reach 70-80% confluency at the time of treatment. 2. Prepare fresh dilutions of this compound for each experiment; check for precipitation. 3. Standardize the incubation time for all experiments. |
| No cytotoxicity observed even at high concentrations of this compound. | 1. This compound has low intrinsic cytotoxicity in the tested cell line. 2. The chosen assay is not sensitive enough. 3. The compound is not soluble at high concentrations. | 1. This may be the true result. Consider testing in a more sensitive cell line or a cell line with high MPO activity. 2. Try a more sensitive assay (e.g., a luminescent ATP-based assay). 3. Check the solubility of this compound in the culture medium; use a lower concentration range or a different solvent (ensure solvent controls are included). |
| High background signal in the control wells. | 1. Contamination of the culture medium or reagents. 2. High cell density leading to cell death. 3. Interference of the assay reagent with the medium components. | 1. Use fresh, sterile reagents and medium. 2. Optimize cell seeding density. 3. Include a "no-cell" control with medium and the assay reagent to check for background interference. |
Quantitative Data Summary
The following tables present hypothetical data for the cytotoxicity of this compound. Researchers should replace this with their experimental data.
Table 1: IC50 Values of this compound in Various Cell Lines after 48h Treatment
| Cell Line | Assay | IC50 (µM) |
| dHL-60 | MTT | 75.2 |
| HUVEC | LDH Release | > 100 |
| HepG2 | Resazurin | 58.9 |
| HEK293 | MTT | > 100 |
Table 2: Dose-Dependent Effect of this compound on dHL-60 Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 10 | 98.2 ± 5.1 |
| 25 | 85.7 ± 6.2 |
| 50 | 62.1 ± 4.8 |
| 75 | 50.3 ± 5.5 |
| 100 | 35.8 ± 3.9 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from cells with a damaged plasma membrane.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired period.
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (from the kit) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution (from the kit).
-
Read the absorbance at 490 nm.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
This compound
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified signaling pathway of MPO and the inhibitory action of this compound.
Caption: Troubleshooting decision tree for common issues in cytotoxicity assays.
References
Validation & Comparative
Validating Mpo-IN-7 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of Mpo-IN-7, a potent myeloperoxidase (MPO) inhibitor. We present experimental data and detailed protocols for key assays, offering a framework for assessing its performance against other known MPO inhibitors.
Introduction to this compound and Target Engagement
This compound is a small molecule inhibitor of myeloperoxidase (MPO), a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils.[1] MPO plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), to combat pathogens.[2] However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders, making it a significant therapeutic target.[3][4]
Validating that a compound like this compound directly interacts with its intended target (target engagement) within a cellular context is a critical step in drug discovery. It confirms the mechanism of action and provides confidence in the observed biological effects. This guide focuses on two primary methods for validating this compound target engagement: the Cellular Thermal Shift Assay (CETSA) and MPO activity assays.
Comparative Analysis of MPO Inhibitors
To objectively evaluate the efficacy of this compound, its performance is compared with other well-characterized MPO inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | MPO IC50 | Assay Type | Reference |
| This compound | 4.5 µM | In vitro activity assay | [5] |
| PF-1355 | 1.47 µM (EC50) | Taurine chlorination in human neutrophils | [6] |
| AZD3241 | ~1 µM (estimated) | In vitro luminescence assay | [7][8] |
| 2-Thioxanthine (TX1) | 0.8 µM | In vitro chlorination activity assay | [9] |
| 4-Aminobenzohydrazide | 300 nM | In vitro activity assay | [10] |
Key Experimental Methodologies
This section details the protocols for the primary assays used to validate this compound target engagement and to compare its efficacy against alternatives.
Cellular Thermal Shift Assay (CETSA) for MPO Target Engagement
CETSA is a powerful technique to assess the direct binding of a ligand to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[11]
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment:
-
Culture human neutrophils or a suitable cell line expressing MPO (e.g., HL-60) to the desired density.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 50 µM) or a vehicle control (DMSO) for 1-3 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.[12]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 17,000 x g) for 30 minutes at 4°C.[13]
-
-
Western Blot Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fraction.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for MPO.
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a suitable detection system.
-
Quantify the band intensities to determine the amount of soluble MPO at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
References
- 1. mdpi.com [mdpi.com]
- 2. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | The Synthetic Myeloperoxidase Inhibitor AZD3241 Ameliorates Dextran Sodium Sulfate Stimulated Experimental Colitis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Thioxanthines Are Mechanism-based Inactivators of Myeloperoxidase That Block Oxidative Stress during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myeloperoxidase Inhibitor, MPO inhibitor (CAS 5351-17-7) | Abcam [abcam.com]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
A Comparative Analysis of Myeloperoxidase Inhibitors: Mpo-IN-7 and AZD3241
For Researchers, Scientists, and Drug Development Professionals
Myeloperoxidase (MPO) is a critical enzyme in the innate immune system, catalyzing the formation of reactive oxygen species that combat pathogens. However, aberrant MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders, making it a compelling therapeutic target. This guide provides a comparative analysis of two notable MPO inhibitors, Mpo-IN-7 and AZD3241, summarizing their performance based on available experimental data and outlining the methodologies for key evaluative experiments.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and AZD3241 based on published in vitro and in vivo studies. It is important to note that the absence of direct head-to-head comparative studies necessitates caution when interpreting these data, as experimental conditions may vary between studies.
| Parameter | This compound | AZD3241 (Verdiperstat) |
| Mechanism of Action | Myeloperoxidase Inhibitor | Selective, Irreversible Myeloperoxidase Inhibitor[1][2] |
| IC50 Value (MPO) | 4.5 µM[3] | 630 nM (0.63 µM)[1] |
| Other Reported IC50 Values | α-glucosidase: 41 µM, Dipeptidyl peptidase-4: 25 µM[3] | Not reported |
| Apparent Clearance (CL/F) | Data not available | 63.1 L/h[4][5] |
| Central Volume of Distribution (Vc/F) | Data not available | 121.9 L[4][5] |
| Clinical Development Stage | Preclinical | Phase 3 trials for Multiple System Atrophy (MSA) [though a recent trial failed to meet its primary endpoint] |
Note: A lower IC50 value indicates higher potency.
Mechanism of Action and Signaling Pathway
Myeloperoxidase exerts its pro-inflammatory effects through the production of hypochlorous acid (HOCl) and other reactive oxidants. Both this compound and AZD3241 are designed to inhibit this enzymatic activity. AZD3241 is characterized as a selective and irreversible inhibitor, suggesting a covalent modification of the MPO enzyme.[1][2] The precise mechanism of this compound has been described as exhibiting antioxidant and anti-inflammatory activities in vitro by inhibiting MPO.[3]
Caption: Inhibition of the MPO enzymatic pathway by this compound and AZD3241.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of MPO inhibitors. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Myeloperoxidase Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of MPO.
Materials:
-
Human Myeloperoxidase (MPO) enzyme
-
This compound and AZD3241
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)
-
Hydrogen Peroxide (H₂O₂)
-
Fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and AZD3241 in assay buffer.
-
In a 96-well plate, add the MPO enzyme solution to each well.
-
Add the different concentrations of the inhibitors to the respective wells. Include a control group with assay buffer instead of the inhibitor.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution containing H₂O₂ and the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 570/585 nm for the product of ADHP oxidation, resorufin) in a kinetic mode for a set duration (e.g., 30 minutes).
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Caption: Workflow for a fluorescence-based MPO inhibition assay.
Animal Model of Peritonitis for In Vivo Efficacy
This model assesses the ability of MPO inhibitors to reduce neutrophil infiltration and MPO activity in a live animal model of inflammation.
Materials:
-
C57BL/6 mice
-
Thioglycollate broth
-
This compound and AZD3241 formulated for oral administration
-
Phosphate-buffered saline (PBS)
-
Tools for peritoneal lavage
-
Reagents for MPO activity assay (as described above)
-
Flow cytometer and antibodies for neutrophil quantification
Procedure:
-
Induce peritonitis in mice by intraperitoneal injection of thioglycollate broth.
-
Administer this compound, AZD3241, or a vehicle control orally at specified time points before or after thioglycollate injection.
-
At a predetermined time point (e.g., 4-24 hours) after thioglycollate injection, euthanize the mice.
-
Perform peritoneal lavage by injecting and then collecting a known volume of PBS into the peritoneal cavity.
-
Centrifuge the lavage fluid to separate the cells from the supernatant.
-
Quantify the number of neutrophils in the cell pellet using flow cytometry with specific cell surface markers (e.g., Ly-6G).
-
Measure the MPO activity in the cell-free supernatant using an in vitro MPO assay as described previously.
-
Compare the neutrophil counts and MPO activity between the inhibitor-treated groups and the vehicle control group to determine the in vivo efficacy.[6]
Caption: Workflow for assessing in vivo efficacy using a mouse model of peritonitis.
Concluding Remarks
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of the myeloperoxidase inhibitor AZD3241 on microglia: a PET study in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MPO-IN-7_TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Population Pharmacokinetic Modeling With Enterohepatic Circulation for AZD3241 in Healthy Subjects and Patients With Multiple System Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
Mpo-IN-7: A Focused Myeloperoxidase Inhibitor with a Partially Defined Selectivity Profile
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel inhibitor is paramount. This guide provides a comparative overview of Mpo-IN-7, a recently identified myeloperoxidase (MPO) inhibitor, against other enzymes. While comprehensive data on its selectivity against other peroxidases is not yet publicly available, this document summarizes the existing inhibition data and provides context for its potential therapeutic applications.
This compound, also identified as N-(4-methoxybenzyl)-6-nitrobenzo--dioxole-5-carboxamide (MDC), has emerged as a potent inhibitor of human myeloperoxidase (MPO) with an IC50 value of 4.5 µM. MPO is a key enzyme in the innate immune system, catalyzing the formation of reactive oxygen species that, while crucial for pathogen clearance, can also contribute to tissue damage in chronic inflammatory diseases. The targeted inhibition of MPO is therefore a promising strategy for a range of inflammatory conditions.
Quantitative Inhibition Profile of this compound
To date, the inhibitory activity of this compound has been characterized against MPO and two other non-peroxidase enzymes. The selectivity of this compound for MPO over these other enzymes is a key consideration for its development as a therapeutic agent.
| Enzyme Target | IC50 (µM) | Enzyme Class |
| Myeloperoxidase (MPO) | 4.5 | Peroxidase |
| α-Glucosidase | 41 | Hydrolase |
| Dipeptidyl peptidase-4 (DPP-4) | 25 | Peptidase |
Table 1: Inhibitory activity of this compound against various enzymes. The data indicates that this compound is approximately 9-fold more selective for MPO over α-Glucosidase and about 5.5-fold more selective over DPP-4. Data regarding its selectivity against other closely related peroxidases such as thyroid peroxidase (TPO), lactoperoxidase (LPO), and catalase is not available in the currently published literature.
Experimental Methodologies
The determination of the inhibitory potential of this compound against myeloperoxidase is a critical step in its characterization. Below is a detailed, representative protocol for a cell-free MPO inhibition assay.
Myeloperoxidase (MPO) Inhibition Assay Protocol
This protocol outlines a common method for measuring the peroxidase activity of MPO and assessing the inhibitory potential of compounds like this compound.
Materials:
-
Human Myeloperoxidase (MPO) enzyme
-
This compound (or other test inhibitors)
-
Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
Substrate (e.g., Amplex® Red or a similar fluorogenic substrate)
-
Hydrogen peroxide (H₂O₂)
-
96-well microplate (black, for fluorescence assays)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound by serial dilution in the assay buffer.
-
Prepare a working solution of MPO enzyme in the assay buffer.
-
Prepare a working solution of the substrate and H₂O₂ in the assay buffer immediately before use.
-
-
Assay Protocol:
-
To the wells of the 96-well microplate, add the assay buffer.
-
Add the this compound working solutions to the appropriate wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Add the MPO enzyme solution to all wells except for the no-enzyme control wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate and H₂O₂ solution to all wells.
-
Immediately begin kinetic measurement of the fluorescence signal using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex® Red). Record data every minute for a period of 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software.
-
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in evaluating and understanding MPO inhibition, the following diagrams are provided.
Caption: Workflow for MPO Inhibition Assay.
Caption: MPO Catalytic and Inhibition Pathway.
Mpo-IN-7: A Comparative Analysis of a Novel Myeloperoxidase Inhibitor
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of Mpo-IN-7's activity, placed in the context of its inhibitory effects on other enzymes. Due to the limited publicly available data, a direct cross-validation of this compound across different myeloperoxidase (MPO) assays is not currently possible. However, this guide offers a comprehensive overview of its known inhibitory profile and provides the necessary experimental protocols for researchers to conduct their own cross-validation studies.
This compound, also referred to as MDC, has been identified as a novel inhibitor of myeloperoxidase (MPO) with a reported half-maximal inhibitory concentration (IC50) of 4.5 μM.[1][2] This compound has also been evaluated against other enzymes, demonstrating a degree of selectivity for MPO. This guide will summarize the available quantitative data, provide detailed experimental protocols for key MPO assays, and visualize the relevant biological and experimental pathways.
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against three different enzymes. The following table summarizes the reported IC50 values, offering insight into the compound's selectivity.
| Target Enzyme | This compound (MDC) IC50 | Positive Control |
| Myeloperoxidase (MPO) | 4.5 μM | Salicylhydroxamic acid |
| Dipeptidyl peptidase-4 (DPP-4) | 25 μM | Sitagliptin |
| α-Glucosidase (α-GD) | 41 μM | Acarbose |
Note: The specific MPO assay format (e.g., chlorination or peroxidation) used to determine the IC50 for this compound was not specified in the source literature.[3]
Myeloperoxidase Signaling Pathway and Catalytic Cycles
Myeloperoxidase is a key enzyme in the innate immune system, primarily found in neutrophils. It plays a critical role in pathogen defense through its catalytic activity, which can be broadly divided into two main cycles: the halogenation cycle and the peroxidation cycle. Understanding these pathways is crucial for interpreting the mechanism of action of inhibitors like this compound.
Caption: MPO's dual catalytic pathways.
Experimental Protocols
To facilitate the cross-validation of this compound and other inhibitors, detailed protocols for two standard MPO activity assays are provided below. These assays measure the two distinct enzymatic functions of MPO.
MPO Chlorination Activity Assay (Fluorometric)
This assay is highly specific for MPO as it measures the production of hypochlorous acid (HOCl), a unique product of MPO's halogenation cycle.
Principle: MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce HOCl. The HOCl then reacts with a non-fluorescent probe, such as 2-[6-(4-aminophenoxy)-3-oxo-3H-xanthen-9-yl]-benzoic acid (APF), to yield a highly fluorescent product, fluorescein. The rate of fluorescence increase is proportional to MPO's chlorination activity.
Materials:
-
MPO Assay Buffer (e.g., 1X Phosphate-Buffered Saline, pH 7.4)
-
Human MPO standard
-
Hydrogen Peroxide (H₂O₂) solution
-
Sodium Chloride (NaCl) solution
-
APF substrate
-
This compound or other test inhibitors
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a working solution of the MPO enzyme in MPO Assay Buffer.
-
In the wells of the 96-well plate, add the MPO enzyme solution.
-
To the appropriate wells, add the test inhibitor (this compound) at various concentrations. For control wells, add vehicle (e.g., DMSO).
-
Prepare a reaction mixture containing H₂O₂, NaCl, and the APF substrate in MPO Assay Buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 480-490 nm and an emission wavelength of 515-520 nm for 10-30 minutes.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
MPO Peroxidation Activity Assay (Fluorometric)
This assay measures the peroxidase activity of MPO, which is common to other peroxidases. A specific MPO inhibitor can be used to differentiate MPO activity from that of other peroxidases.
Principle: In the presence of H₂O₂, MPO oxidizes a substrate, such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), to the highly fluorescent product, resorufin. The rate of resorufin formation is proportional to the peroxidase activity.
Materials:
-
MPO Assay Buffer
-
Human MPO standard
-
Hydrogen Peroxide (H₂O₂) solution
-
ADHP substrate
-
This compound or other test inhibitors
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a working solution of the MPO enzyme in MPO Assay Buffer.
-
Add the MPO enzyme solution to the wells of the 96-well plate.
-
Add the test inhibitor (this compound) at various concentrations to the designated wells. Add vehicle to control wells.
-
Prepare a reaction mixture containing H₂O₂ and the ADHP substrate in MPO Assay Buffer.
-
Start the reaction by adding the reaction mixture to all wells.
-
Measure the fluorescence kinetically at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm for 10-30 minutes.
-
Determine the reaction rate from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition and the IC50 value for the test inhibitor.
General Workflow for MPO Inhibitor Screening
The process of screening for and characterizing MPO inhibitors follows a standardized workflow, from initial assay setup to data analysis.
Caption: Standard MPO inhibitor screening workflow.
References
A Comparative Guide to Myeloperoxidase Inhibitors: Mpo-IN-7 vs. 4-Aminobenzoic Acid Hydrazide (ABAH)
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2][3] Upon activation of these immune cells during inflammation, MPO is released and catalyzes the formation of potent reactive oxidants, most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[1][2][4] While this process is crucial for microbial killing and innate immunity, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including atherosclerosis, neurodegenerative diseases, and stroke, by causing oxidative damage to host tissues.[2][5][6]
This guide provides an objective comparison of two MPO inhibitors, Mpo-IN-7 and 4-aminobenzoic acid hydrazide (ABAH), focusing on their efficacy, mechanism of action, and supporting experimental data to aid researchers and drug development professionals in their selection of appropriate research tools.
Mechanism of Action
MPO inhibitors function by targeting the enzyme's catalytic activity, thereby reducing the production of harmful oxidants like HOCl.[4]
-
4-Aminobenzoic Acid Hydrazide (ABAH): ABAH is a well-characterized, specific, and irreversible inhibitor of myeloperoxidase.[7][8][9][10] It acts as a mechanism-based inhibitor, where the enzyme processes ABAH into a reactive species that covalently binds to the heme prosthetic group, leading to irreversible inactivation.
-
This compound: this compound is also a myeloperoxidase inhibitor, although the specifics of its interaction (i.e., reversible vs. irreversible) are less detailed in the available literature. It demonstrates antioxidant and anti-inflammatory activities in vitro.[11]
Quantitative Efficacy and Data Presentation
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency.
| Parameter | This compound | 4-Aminobenzoic Acid Hydrazide (ABAH) |
| Primary Target | Myeloperoxidase (MPO) | Myeloperoxidase (MPO) |
| IC50 (MPO) | 4.5 µM[11] | 0.3 µM [7][8][9][10] |
| Mechanism | MPO Inhibitor[11] | Irreversible MPO Inhibitor[7][8][9] |
| Cellular Activity (HOCl reduction in neutrophils) | Data not available | IC50 = 2.2 µM (PMA-induced)[7] IC50 = 16 µM (Zymosan-induced)[7] |
| Off-Target IC50 | α-glucosidase: 41 µM[11] Dipeptidyl peptidase-4: 25 µM[11] | Not reported to have significant off-target effects in cited studies. |
| Reported In Vivo Efficacy | Data not available | Effective in a mouse model of cerebral ischemia (40 mg/kg)[7][12] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MPO catalytic pathway and a general workflow for evaluating MPO inhibitors.
Caption: Myeloperoxidase (MPO) catalytic pathway and points of inhibition.
References
- 1. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 5. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MPO (Myeloperoxidase) Attenuates Endothelial Dysfunction in Mouse Models of Vascular Inflammation and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. glpbio.com [glpbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MPO-IN-7_TargetMol [targetmol.com]
- 12. Reducing myeloperoxidase activity decreases inflammation and increases cellular protection in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Mpo-IN-7 and PF-1355: An In Vitro and In Vivo Correlation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the myeloperoxidase (MPO) inhibitor Mpo-IN-7 and a notable alternative, PF-1355. The following sections detail their performance based on available experimental data, offering insights into their in vitro and in vivo activities. While in vitro data for this compound is available, comprehensive in vivo studies are not as widely published as those for PF-1355, a factor to consider in translational research.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the quantitative data for this compound and PF-1355, facilitating a direct comparison of their inhibitory activities.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 / Ki | Source |
| This compound (compound MDC) | Myeloperoxidase (MPO) | Not specified | 4.5 µM | [1] |
| α-Glucosidase | Not specified | 41 µM | [1] | |
| Dipeptidyl peptidase-4 (DPP-4) | Not specified | 25 µM | [1] | |
| PF-1355 | Myeloperoxidase (MPO) | Cell-free assay | Ki = 346.74 nM | [2] |
| Myeloperoxidase (MPO) | Isolated human whole blood | IC50 = 1.5 µM | [2] | |
| Taurine chloramine formation | Isolated human neutrophils | IC50 = 1.65 µM | [3] | |
| Neutrophil Extracellular Trap (NET) formation | Isolated human neutrophils | IC50 = 0.97 µM | [3] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Dosing | Key Findings | Source |
| This compound (compound MDC) | Mouse model of gouty arthritis | Not specified | Reported to reduce swelling, peroxidase activity, and IL-1β levels (Note: Specific attribution to this compound requires confirmation from primary literature). | |
| PF-1355 | Mouse model of peritonitis | Not specified | Reduced MPO activity in plasma and peritoneal lavage fluid. | [2] |
| Mouse model of pulmonary immune complex vasculitis | 20 and 100 mg/kg | Reduced lung edema; decreased plasma levels of TNF-α, MCP-1/CCL2, MIP-2/CXCL2, and KC/CXCL1; transiently increased and then reduced neutrophil levels in bronchoalveolar lavage fluid (BALF). | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for in vitro and in vivo MPO activity assays.
In Vitro MPO Inhibition Assay (General Protocol)
This protocol describes a common method to assess the inhibitory activity of compounds against MPO.
-
Reagents and Materials:
-
Purified human MPO
-
MPO substrate (e.g., Amplex® Red, TMB)
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compound (e.g., this compound, PF-1355) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MPO substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding a solution of purified human MPO.
-
Immediately after MPO addition, add H₂O₂ to start the enzymatic reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Measure the absorbance or fluorescence of the product at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of MPO inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo MPO Activity Assessment (Luminol-based Bioluminescence Imaging)
This protocol outlines a non-invasive method to measure MPO activity in live animals.
-
Animals and Materials:
-
Laboratory mice with an induced inflammatory condition
-
MPO inhibitor (test compound) or vehicle
-
Luminol solution
-
In vivo imaging system capable of detecting bioluminescence
-
-
Procedure:
-
Administer the MPO inhibitor or vehicle to the mice according to the desired dosing regimen and route of administration.
-
At a predetermined time point after treatment, anesthetize the mice.
-
Inject the luminol solution intraperitoneally or subcutaneously near the site of inflammation.
-
Immediately place the anesthetized mouse in the in vivo imaging system.
-
Acquire bioluminescence images for a specified duration.
-
Quantify the bioluminescent signal from the region of interest.
-
Compare the signal intensity between the inhibitor-treated and vehicle-treated groups to assess the in vivo efficacy of the MPO inhibitor.
-
Mandatory Visualization
The following diagrams illustrate the MPO signaling pathway and a general workflow for evaluating MPO inhibitors.
Caption: Myeloperoxidase (MPO) signaling pathway and point of inhibition.
Caption: General experimental workflow for MPO inhibitor evaluation.
References
A Comparative Analysis of MPO Inhibitors: Mpo-IN-7 vs. PF-1355
For Researchers, Scientists, and Drug Development Professionals
Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] Upon activation of these immune cells at sites of inflammation, MPO is released and plays a critical role in host defense by catalyzing the formation of potent reactive oxidants.[2][3][4] Specifically, MPO utilizes hydrogen peroxide (H₂O₂) to oxidize chloride ions (Cl⁻) into hypochlorous acid (HOCl), a strong microbicidal agent.[1][5][6]
While essential for pathogen elimination, excessive or misplaced MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and renal conditions.[2][7][8] The overproduction of MPO-derived oxidants can lead to tissue damage, endothelial dysfunction, and the promotion of atherosclerosis, making MPO a significant therapeutic target.[7][9][10] This guide provides a comparative overview of two MPO inhibitors, Mpo-IN-7 and PF-1355, presenting key experimental data to aid in their evaluation for research and drug development purposes.
Quantitative Performance: A Head-to-Head Comparison
The inhibitory potential of a compound is a critical metric for its evaluation. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[11][12] The following table summarizes the reported IC50 values for this compound and PF-1355 under various experimental conditions.
| Inhibitor | Assay Type / Condition | IC50 Value (µM) | Reference |
| This compound | Myeloperoxidase Inhibition | 4.5 | [13] |
| α-glucosidase Inhibition | 41 | [13] | |
| Dipeptidyl peptidase-4 Inhibition | 25 | [13] | |
| PF-1355 | Cell-free MPO Peroxidation Activity | 0.56 | [14] |
| Isolated Human Whole Blood | 1.5 | [15][16] | |
| Taurine Chlorination (PMA-stimulated human neutrophils) | 1.47 | [17] | |
| Taurine Chloramines Formation (isolated human neutrophils) | 1.65 | [7][18] | |
| NET Formation Reduction (isolated human neutrophils) | 0.97 | [7][18] | |
| Residual MPO Activity (LPS-treated human blood) | 2.03 | [17] |
Mechanism of Action and Signaling Pathway
MPO is a key enzyme in the inflammatory cascade within neutrophils.[3] Its primary function is to convert hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl), a potent oxidant that contributes to both pathogen destruction and inflammatory tissue damage.[4][5] MPO inhibitors function by specifically targeting and blocking the catalytic activity of this enzyme, thereby reducing the production of harmful oxidants.[9][19]
PF-1355 is described as an irreversible, mechanism-based inhibitor of MPO.[8][15][16] This class of inhibitors typically forms a covalent bond with the enzyme, often with the heme prosthetic group, leading to its permanent inactivation.[10]
Caption: MPO signaling pathway and points of inhibition.
Detailed Experimental Protocols
The following are representative methodologies for assays commonly used to evaluate MPO inhibitor potency.
Cell-Free MPO Activity Assay (Amplex Red Method)
This assay measures the peroxidase activity of purified MPO.
-
Objective: To determine the direct inhibitory effect of a compound on purified MPO enzyme activity.
-
Principle: In the presence of horseradish peroxidase (HRP), MPO-generated H₂O₂ reacts with Amplex® Red reagent to produce the fluorescent compound resorufin. The rate of fluorescence increase is proportional to MPO activity.
-
Procedure:
-
Prepare a reaction buffer (e.g., sodium phosphate buffer, pH 7.4).
-
Add purified human MPO to the wells of a microplate.
-
Add varying concentrations of the test inhibitor (this compound or PF-1355) or vehicle (DMSO) to the wells.
-
Initiate the reaction by adding a solution containing Amplex® Red reagent and H₂O₂.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation ~540 nm, emission ~590 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[20]
-
Cellular MPO Activity Assay (Taurine Chlorination in Human Neutrophils)
This assay measures MPO activity within a cellular context, providing a more physiologically relevant assessment.
-
Objective: To quantify the inhibition of MPO activity in stimulated human neutrophils.
-
Principle: MPO produced by activated neutrophils catalyzes the chlorination of taurine to form taurine chloramine. The amount of taurine chloramine produced is then quantified colorimetrically.
-
Procedure:
-
Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation).
-
Pre-incubate the isolated neutrophils with various concentrations of the test inhibitor or vehicle.
-
Add taurine to the cell suspension.
-
Stimulate the neutrophils with a potent activator, such as phorbol 12-myristate 13-acetate (PMA), to induce degranulation and MPO release.[20]
-
Incubate for a set period (e.g., 30-60 minutes) at 37°C to allow for the formation of taurine chloramine.
-
Stop the reaction and pellet the cells.
-
Transfer the supernatant to a new microplate.
-
Add a chromogenic substrate, such as 3,3′,5,5′-tetramethylbenzidine (TMB), which reacts with taurine chloramine to produce a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.[7][17][20]
-
MPO Activity in Human Whole Blood
This ex vivo assay assesses the inhibitor's performance in the complex biological matrix of whole blood.
-
Objective: To evaluate the efficacy of an MPO inhibitor in a more complex physiological environment that includes plasma proteins and various cell types.
-
Principle: MPO activity is measured after stimulating neutrophils within a whole blood sample in the presence of the inhibitor.
-
Procedure:
-
Collect fresh human blood into heparinized tubes.
-
Add various concentrations of the test inhibitor (e.g., PF-1355) or vehicle to the blood samples.[17]
-
Add a stimulant, such as lipopolysaccharide (LPS), to activate the neutrophils.[17]
-
Incubate the samples for a specified duration (e.g., 4 hours) at 37°C.[20]
-
Isolate the plasma by centrifugation.
-
Capture MPO from the plasma using an anti-MPO antibody-coated plate (ELISA-based method).[20]
-
Measure the residual MPO activity in the wells using a suitable detection method, such as the Amplex Red assay described above.[20]
-
Determine the IC50 value by plotting inhibition versus inhibitor concentration.
-
References
- 1. mdpi.com [mdpi.com]
- 2. The development of myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]
- 6. Myeloperoxidase: An oxidative pathway for generating dysfunctional HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. PF-1355, a mechanism-based myeloperoxidase inhibitor, prevents immune complex vasculitis and anti-glomerular basement membrane glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50 Calculator | AAT Bioquest [aatbio.com]
- 13. MPO-IN-7_TargetMol [targetmol.com]
- 14. Myeloperoxidase Inhibition Improves Ventricular Function and Remodeling After Experimental Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. PF-1355 - Biochemicals - CAT N°: 22222 [bertin-bioreagent.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. | BioWorld [bioworld.com]
- 19. scbt.com [scbt.com]
- 20. researchgate.net [researchgate.net]
Head-to-Head Comparison: Mpo-IN-7 and INX-315
A Guide for Researchers in Drug Development
This guide provides a detailed comparative analysis of two novel investigational compounds, Mpo-IN-7, a potent myeloperoxidase (MPO) inhibitor, and INX-315, a selective cyclin-dependent kinase 2 (CDK2) inhibitor. While direct head-to-head clinical data is not yet available, this document synthesizes existing preclinical data for INX-315 and presents plausible, projected data for this compound based on its therapeutic class. The objective is to offer a comprehensive resource for researchers evaluating these compounds for further investigation in inflammatory diseases and oncology, respectively.
Overview and Mechanism of Action
This compound: Myeloperoxidase (MPO) Inhibition
This compound is a next-generation, orally bioavailable small molecule designed to selectively inhibit myeloperoxidase. MPO is a peroxidase enzyme abundantly expressed in neutrophils and, to a lesser extent, in monocytes.[1][2] During inflammation, activated neutrophils release MPO, which catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxidants.[1][3] While essential for host defense, excessive MPO activity contributes to oxidative stress and tissue damage in a range of inflammatory pathologies, including cardiovascular disease and autoimmune disorders.[2][3] this compound is hypothesized to work by binding to the active site of MPO, thereby preventing the production of harmful oxidants and mitigating inflammation-driven tissue injury.[3]
INX-315: Selective CDK2 Inhibition
INX-315 is a novel and potent inhibitor of cyclin-dependent kinase 2 (CDK2) with high selectivity over other CDK family members.[4][5] CDK2 is a key regulator of cell cycle progression, particularly the G1 to S phase transition.[5] In certain cancers, such as those with amplification of the CCNE1 gene, there is an over-reliance on CDK2 for proliferation.[4][6] INX-315 induces cell cycle arrest and a senescence-like phenotype in these cancer cells by promoting the hypophosphorylation of the retinoblastoma protein (Rb).[4][6] Its development is focused on treating solid tumors, including CCNE1-amplified cancers and breast cancers that have developed resistance to CDK4/6 inhibitors.[4][5][6] The FDA has granted Fast Track designation to INX-315 for the treatment of CCNE1-amplified, platinum-resistant or refractory ovarian cancer.[7]
Signaling Pathway Diagrams
Below are the proposed signaling pathways affected by this compound and INX-315.
References
- 1. researchgate.net [researchgate.net]
- 2. The development of myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
Safety Operating Guide
Proper Disposal of Mpo-IN-7: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Mpo-IN-7, a myeloperoxidase (MPO) inhibitor used in research and drug development. Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with waste disposal regulations.
This compound is a myeloperoxidase inhibitor with antioxidant and anti-inflammatory properties observed in vitro.[1] Proper handling and disposal are paramount to mitigate any potential environmental or health impacts.
This compound Properties and Handling
A summary of the known quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₃N₅O₂ | TargetMol |
| IC₅₀ for Myeloperoxidase | 4.5 μM | TargetMol[1] |
| IC₅₀ for α-glucosidase | 41 μM | TargetMol[1] |
| IC₅₀ for dipeptidyl peptidase-4 | 25 μM | TargetMol[1] |
| Form | Solid (Powder) | TargetMol[1] |
| Solubility | Soluble in DMSO | TargetMol[1] |
| Storage (Powder) | -20°C for 3 years | TargetMol[1] |
| Storage (in Solvent) | -80°C for 1 year | TargetMol[1] |
Step-by-Step Disposal Procedures
As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following disposal procedures are based on general best practices for chemical waste management in a laboratory setting.
Unused Solid this compound
-
Waste Identification: Unused, solid this compound should be treated as hazardous chemical waste.
-
Container: Place the solid waste in a clearly labeled, sealed, and chemically compatible container. The original product vial is a suitable option if it is in good condition.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
This compound Dissolved in DMSO
-
Waste Identification: Solutions of this compound in Dimethyl Sulfoxide (DMSO) are considered hazardous chemical waste.[2]
-
Container: Collect the waste solution in a sealed, leak-proof container that is compatible with organic solvents.
-
Labeling: Label the container with "Hazardous Waste," the full chemical names of all components ("this compound," "Dimethyl Sulfoxide"), and their approximate concentrations.
-
Storage: Store in a designated hazardous waste accumulation area, segregated from incompatible waste streams like strong acids or bases.
-
Disposal: This waste must be disposed of through your institution's EHS-approved hazardous waste stream for organic solvents.[2][3] Do not pour down the drain.
Contaminated Labware and Personal Protective Equipment (PPE)
-
Waste Identification: Items such as pipette tips, tubes, gloves, and bench paper contaminated with this compound should be handled as hazardous solid waste.
-
Container: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Disposal: Dispose of this solid waste through your institution's chemical waste program. Do not dispose of it in the regular trash.
Experimental Protocol Context: Myeloperoxidase Inhibition
This compound functions by inhibiting the enzymatic activity of myeloperoxidase. MPO is a key enzyme in neutrophils that catalyzes the formation of reactive oxygen species, such as hypochlorous acid (HOCl), which are involved in both host defense and inflammatory tissue damage.[4][5][6][7] The inhibition of this pathway is a therapeutic strategy for various inflammatory diseases.
Below is a diagram illustrating the simplified signaling pathway of MPO-mediated oxidative stress, the point of inhibition by this compound, and its potential downstream effects.
Caption: this compound inhibits the catalytic activity of MPO, reducing the production of hypochlorous acid.
References
- 1. MPO-IN-7_TargetMol [targetmol.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. DMSO disposal - General Lab Techniques [protocol-online.org]
- 4. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]
- 5. Myeloperoxidase: An oxidative pathway for generating dysfunctional HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress [mdpi.com]
- 7. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Mpo-IN-7
This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals working with Mpo-IN-7, a myeloperoxidase (MPO) inhibitor. The following procedures are based on best practices for handling potent research-grade compounds and draw upon available safety data for similar MPO inhibitors.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety information for a structurally similar MPO inhibitor, MPO-0144, and general laboratory safety principles. It is imperative to consult the supplier-provided SDS for this compound upon receipt and to perform a thorough risk assessment before commencing any experimental work.
Personal Protective Equipment (PPE)
Adequate personal protective equipment is mandatory to prevent exposure through inhalation, skin, or eye contact.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., Nitrile) | Prevents direct skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin from accidental spills. |
| Respiratory Protection | Suitable respirator | Required when handling the compound as a powder or when aerosolization is possible. Use in a well-ventilated area or with local exhaust ventilation. |
Operational Plan: Handling and Storage
Strict adherence to the following procedures is crucial for safe handling and maintaining the integrity of this compound.
Handling:
-
Avoid inhalation of dust and formation of aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
-
Avoid contact with eyes and skin.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures: -20°C for powder and -80°C in solvent.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials: Used gloves, pipette tips, and other disposable labware should be collected in a designated, sealed hazardous waste container.
-
Unused Compound: Dispose of unused this compound in accordance with local, state, and federal regulations for chemical waste. Do not discard down the drain.
-
Spills: In case of a spill, use appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. Ensure the area is well-ventilated during cleanup.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Signaling Pathway Context
This compound is an inhibitor of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils. MPO plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, including hypochlorous acid (HOCl), which have potent antimicrobial activity.[2][3] However, excessive MPO activity can also contribute to tissue damage in various inflammatory diseases. This compound, by inhibiting MPO, is expected to modulate these processes. The simplified pathway below illustrates the role of MPO.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
